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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of N,3,3-trimethylcyclopentan-1-amine

For Researchers, Scientists, and Drug Development Professionals Part 1: Introduction to N,3,3-trimethylcyclopentan-1-amine N,3,3-trimethylcyclopentan-1-amine is a substituted cycloalkylamine that holds potential as a bui...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction to N,3,3-trimethylcyclopentan-1-amine

N,3,3-trimethylcyclopentan-1-amine is a substituted cycloalkylamine that holds potential as a building block in medicinal chemistry and drug discovery. Its structural motif, a cyclopentane ring, is a versatile scaffold found in numerous biologically active compounds. The strategic placement of methyl groups and an amine functionality can significantly influence its physicochemical properties, which in turn dictate its behavior in biological systems. Understanding these properties is paramount for its effective utilization in the design and development of novel therapeutic agents.

The cyclopentane scaffold is valued in drug design for offering a balance of structural rigidity and conformational flexibility. This can be advantageous for optimizing binding to biological targets. The amine group provides a handle for further chemical modification and can play a crucial role in molecular interactions and solubility.

Chemical Identity and Structure
  • IUPAC Name: N,3,3-trimethylcyclopentan-1-amine

  • CAS Number: 1503941-47-6[1]

  • Molecular Formula: C8H17N[1]

  • Molecular Weight: 127.23 g/mol [1]

  • Structure:

Part 2: Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery, influencing everything from initial screening to formulation. Due to the limited availability of experimental data for N,3,3-trimethylcyclopentan-1-amine, this guide incorporates both known data and estimated values based on structurally similar analogs.

Summary of Physicochemical Properties
PropertyValueSource/Method
Molecular Formula C8H17N-
Molecular Weight 127.23 g/mol -
CAS Number 1503941-47-6[1]
pKa (predicted) ~10.5 - 11.0Estimated from analogs
LogP (predicted) ~1.5 - 2.5Estimated from analogs
Boiling Point (predicted) ~150 - 160 °CEstimated from analogs
Solubility Likely soluble in organic solvents and acidic aqueous solutions.General amine properties
Detailed Discussion of Key Parameters

2.2.1. Molecular Weight, Formula, and Structure

The molecular formula, C8H17N, and molecular weight of 127.23 g/mol , are fundamental properties derived from its chemical structure. The structure features a five-membered cyclopentane ring with two methyl groups at the 3-position and an N-methylamino group at the 1-position. This substitution pattern is crucial in determining its steric and electronic properties.

2.2.2. pKa (Acidity Constant) and Basicity

The pKa of an amine is a measure of the acidity of its conjugate acid. For an amine, a higher pKa indicates a stronger base. The basicity of the amine group is critical for its interaction with biological targets and for its solubility in acidic environments, such as the stomach.

2.2.3. LogP (Lipophilicity)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. A balanced LogP is often sought in drug candidates to ensure sufficient membrane permeability and aqueous solubility.

For N-methylcyclopentanamine, a predicted LogP of 1.53930 has been reported.[3] Another analog, 1-methylcyclopentan-1-amine, has a predicted XLogP3-AA of 0.7.[5] The additional methyl groups in N,3,3-trimethylcyclopentan-1-amine would be expected to increase its lipophilicity. Therefore, an estimated LogP in the range of 1.5 to 2.5 is plausible.

2.2.4. Solubility

The solubility of an amine is highly dependent on pH. As a basic compound, N,3,3-trimethylcyclopentan-1-amine is expected to be more soluble in acidic aqueous solutions due to the formation of the protonated, and therefore more polar, ammonium salt.[5] In neutral or basic solutions, its solubility in water is likely to be lower due to its nonpolar hydrocarbon structure. It is expected to be freely soluble in organic solvents.

2.2.5. Boiling and Melting Points

The boiling and melting points are indicators of the intermolecular forces of a compound. For 3,3-dimethylcyclopentan-1-amine, a predicted boiling point of 134.231 °C has been noted.[6] Given the slightly higher molecular weight of N,3,3-trimethylcyclopentan-1-amine, its boiling point is likely to be in the range of 150-160°C. The physical form at room temperature (solid or liquid) would be determined by its melting point, for which no data is currently available.

The Role of Structural Analogs in Property Estimation

In the absence of direct experimental data, the use of structurally related analogs provides a scientifically grounded approach to estimating the physicochemical properties of a target molecule. By understanding the contributions of different functional groups and substitution patterns in similar compounds, we can make reasonable predictions about the behavior of the molecule of interest.

Part 3: Experimental Determination of Physicochemical Properties

To obtain definitive data, experimental determination of the key physicochemical properties is essential. The following sections outline standard protocols for measuring pKa, LogP, and solubility.

Protocol for pKa Determination by Potentiometric Titration

3.1.1. Principle and Rationale Potentiometric titration is a robust method for determining the pKa of a compound. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH. The pKa is determined from the midpoint of the buffer region on the titration curve, where the concentrations of the protonated and deprotonated species are equal.[2]

3.1.2. Step-by-Step Protocol

  • Preparation of Solutions:

    • Prepare a standard solution of the amine of known concentration (e.g., 0.01 M) in water or a suitable co-solvent if solubility is low.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions.

    • Place a known volume of the amine solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

  • Titration Procedure:

    • Add the standardized strong acid titrant in small, precise increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • Determine the equivalence point from the inflection point of the titration curve.

    • The pH at the half-equivalence point is equal to the pKa of the amine.

3.1.3. Workflow Diagram

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_amine Prepare Amine Solution calibrate Calibrate pH Meter prep_amine->calibrate prep_titrant Prepare Standardized Titrant (HCl) prep_titrant->calibrate titrate Titrate Amine with HCl calibrate->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot find_ep Determine Equivalence Point plot->find_ep calc_pka Calculate pKa at Half-Equivalence find_ep->calc_pka

Caption: Workflow for pKa determination by potentiometric titration.

Protocol for LogP Determination by the Shake-Flask Method

3.2.1. Principle and Rationale The shake-flask method is the traditional and most reliable method for determining the LogP of a compound. It involves partitioning the compound between two immiscible solvents, typically n-octanol and water, and then measuring the concentration of the compound in each phase at equilibrium. The LogP is the logarithm of the ratio of the concentrations in the two phases.

3.2.2. Step-by-Step Protocol

  • Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol.

    • Prepare a stock solution of the compound in one of the phases.

  • Partitioning:

    • Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a separatory funnel.

    • Shake the funnel for a set period to allow for partitioning and equilibration.

    • Allow the two phases to separate completely.

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation:

    • Calculate the LogP using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Water]).

3.2.3. Workflow Diagram

LogP_Determination cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation saturate Pre-saturate Solvents (Octanol and Water) mix Mix Stock with Solvents saturate->mix prep_stock Prepare Stock Solution prep_stock->mix shake Shake to Equilibrate mix->shake separate Separate Phases shake->separate measure Measure Concentration in Each Phase separate->measure calculate Calculate LogP measure->calculate

Caption: Workflow for LogP determination by the shake-flask method.

Protocol for Solubility Assessment

3.3.1. Principle and Rationale Aqueous solubility is a critical property for drug absorption. A simple screening method can provide an initial assessment of a compound's solubility. This often involves preparing a saturated solution and then quantifying the amount of dissolved compound.

3.3.2. Step-by-Step Protocol for a General Solubility Screen

  • Sample Preparation:

    • Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration:

    • Shake or stir the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation:

    • Centrifuge or filter the sample to remove any undissolved solid.

  • Quantification:

    • Analyze the clear supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Result:

    • The measured concentration represents the solubility of the compound under the tested conditions.

3.3.3. Workflow Diagram

Solubility_Assessment cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis add_excess Add Excess Compound to Buffer shake Shake/Stir to Equilibrate add_excess->shake separate_solid Centrifuge/Filter to Remove Solid shake->separate_solid quantify Quantify Concentration in Supernatant separate_solid->quantify

Caption: Workflow for a general solubility screen.

Part 4: Spectroscopic Characterization (A Predictive Approach)

  • ¹H NMR: Protons on the N-methyl group would likely appear as a singlet around 2.2-2.5 ppm. The proton on the nitrogen would be a broad singlet, and its chemical shift would be concentration-dependent. The protons on the cyclopentane ring would show complex splitting patterns in the aliphatic region (1-2 ppm).

  • ¹³C NMR: The carbon of the N-methyl group would appear around 30-40 ppm. The carbons of the cyclopentane ring would be found in the aliphatic region, with the carbon bearing the amine group being the most downfield.

  • Infrared (IR) Spectroscopy: A secondary amine will show a characteristic N-H stretch in the region of 3300-3500 cm⁻¹. C-H stretches from the alkyl groups will be observed just below 3000 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak would be observed at m/z = 127. The fragmentation pattern would likely involve the loss of methyl groups and cleavage adjacent to the nitrogen atom.

Part 5: Implications for Drug Development

The physicochemical properties of N,3,3-trimethylcyclopentan-1-amine have significant implications for its potential use in drug development.

  • ADME Profile: The estimated LogP suggests that the compound may have good membrane permeability, which is favorable for oral absorption. Its basicity will lead to ionization in the acidic environment of the stomach, which can enhance solubility but may reduce passive diffusion across the gastric mucosa.

  • Structure-Activity Relationship (SAR): The cyclopentane ring provides a rigid scaffold that can be further functionalized to explore SAR. The amine group is a key site for modification to modulate potency, selectivity, and physicochemical properties.

  • Formulation and Salt Selection: The basic nature of the amine allows for the formation of various salts. Salt formation is a common strategy to improve the solubility and stability of drug candidates. The hydrochloride salt of 1,3,3-trimethylcyclopentan-1-amine is commercially available, indicating that this is a viable approach.[7]

Part 6: Conclusion

N,3,3-trimethylcyclopentan-1-amine is a compound with a structural profile that makes it an interesting candidate for further investigation in medicinal chemistry. While a complete experimental characterization of its physicochemical properties is not yet available in the public domain, estimations based on its structure and data from close analogs provide valuable insights. This technical guide has outlined these properties, provided standard protocols for their experimental determination, and discussed their implications for drug development. The systematic approach to understanding and measuring these fundamental characteristics is crucial for unlocking the full potential of this and similar molecules in the quest for new and effective therapeutics.

Part 7: References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • LookChem. (n.d.). N-methylcyclopentanamine. Retrieved from [Link]

  • ChemBK. (n.d.). CYCLOPENTYL-METHYL-AMINE. Retrieved from [Link]

  • PubChem. (n.d.). 1-methylcyclopentan-1-amine. Retrieved from [Link]

  • BYJU'S. (2019, September 18). Test for Amino Groups. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Structure and Conformation of N,3,3-trimethylcyclopentan-1-amine

Abstract This technical guide provides a comprehensive exploration of the molecular structure and conformational landscape of N,3,3-trimethylcyclopentan-1-amine. While specific experimental data for this molecule is not...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the molecular structure and conformational landscape of N,3,3-trimethylcyclopentan-1-amine. While specific experimental data for this molecule is not extensively available in public literature, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals on how to elucidate its three-dimensional characteristics. By synthesizing principles of stereochemistry with established analytical and computational methodologies, this guide outlines a robust workflow for the complete structural characterization of N,3,3-trimethylcyclopentan-1-amine and similarly substituted cyclopentylamine derivatives. The potential implications of its stereoisomerism in pharmacological contexts are also discussed, underscoring the importance of such detailed structural analysis in modern drug discovery and development.

Introduction to N,3,3-trimethylcyclopentan-1-amine

N,3,3-trimethylcyclopentan-1-amine is a saturated cyclic amine with the molecular formula C8H17N.[1] Its structure features a five-membered cyclopentane ring substituted with a primary amine group at the C1 position, a methyl group also at the C1 position, and two methyl groups at the C3 position. The presence of multiple substituents on the flexible cyclopentane ring introduces significant stereochemical complexity and a rich conformational landscape.

Cyclopentylamine moieties are prevalent in various biologically active molecules and serve as crucial intermediates in the synthesis of pharmaceuticals.[2][3] The specific three-dimensional arrangement of the substituents on the cyclopentane ring can profoundly influence a molecule's interaction with biological targets, such as enzymes and receptors. Therefore, a thorough understanding of the stable conformations and the stereochemical configuration of N,3,3-trimethylcyclopentan-1-amine is paramount for any research or development activities involving this compound.

Table 1: Physicochemical Properties of N,3,3-trimethylcyclopentan-1-amine

PropertyValueSource
CAS Number 1503941-47-6[1]
Molecular Formula C8H17N[1]
Molecular Weight 127.23 g/mol [1]
SMILES CC1(C)CC(N(C)C)CC1[1]

Plausible Synthetic Routes

A likely synthetic route to N,3,3-trimethylcyclopentan-1-amine would involve the reductive amination of 3,3-dimethylcyclopentanone. This well-established reaction is a cornerstone in the synthesis of amines from carbonyl compounds.[4][5]

Reductive Amination of 3,3-dimethylcyclopentanone

Reductive amination involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.[4] For the synthesis of a primary amine like N,3,3-trimethylcyclopentan-1-amine, ammonia can be used as the nitrogen source. The reaction proceeds via an imine intermediate, which is then reduced to the amine.

A specific method that could be employed is the Leuckart-Wallach reaction . This reaction utilizes formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source.[6][7] It is particularly suitable for the conversion of ketones to amines.[6]

Experimental Protocol: Leuckart-Wallach Synthesis of N,3,3-trimethylcyclopentan-1-amine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,3-dimethylcyclopentanone and an excess of ammonium formate.

  • Heating: Heat the mixture to a temperature between 120°C and 185°C.[6][8] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Hydrolysis: Upon completion of the reaction, the intermediate N-formyl derivative is hydrolyzed to the free amine. This is typically achieved by heating the reaction mixture with an aqueous acid (e.g., HCl) or base (e.g., NaOH).

  • Purification: The resulting amine is then isolated and purified using standard techniques such as distillation or column chromatography.

Leuckart-Wallach Synthesis ketone 3,3-dimethylcyclopentanone intermediate N-formyl Intermediate ketone->intermediate Leuckart Reaction reagents Ammonium Formate (High Temperature) product N,3,3-trimethylcyclopentan-1-amine intermediate->product Hydrolysis hydrolysis Acid or Base Hydrolysis

Caption: Workflow for the synthesis of N,3,3-trimethylcyclopentan-1-amine.

Theoretical Framework: Conformations of the Cyclopentane Ring

The cyclopentane ring is not planar. A planar conformation would lead to significant torsional strain due to the eclipsing of all C-H bonds. To alleviate this strain, the ring puckers into non-planar conformations. The two most common low-energy conformations are the envelope and the half-chair .

  • Envelope Conformation: Four of the carbon atoms are coplanar, while the fifth is out of the plane, resembling an open envelope.

  • Half-Chair Conformation: Three adjacent carbon atoms are coplanar, with the other two carbons being on opposite sides of the plane.

These conformations are in rapid equilibrium at room temperature, and the energy barrier between them is low. The presence of substituents, as in N,3,3-trimethylcyclopentan-1-amine, will influence the relative stabilities of the different possible envelope and half-chair conformations. The bulky substituents will preferentially occupy positions that minimize steric interactions.

Methodologies for Structural and Conformational Analysis

A multi-faceted approach combining experimental and computational techniques is necessary for a thorough characterization of the molecular structure and conformation of N,3,3-trimethylcyclopentan-1-amine.

Experimental Approaches

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution.[9] For N,3,3-trimethylcyclopentan-1-amine, both ¹H and ¹³C NMR would provide crucial information.

  • ¹H NMR: The chemical shifts and coupling constants of the protons on the cyclopentane ring are highly sensitive to their dihedral angles, which are determined by the ring's conformation. The Karplus equation can be used to relate the observed three-bond proton-proton coupling constants (³JHH) to the dihedral angles, providing quantitative conformational information.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can identify protons that are close in space, providing through-space distance constraints that are invaluable for determining the relative stereochemistry and preferred conformation.

  • Chiral Derivatizing/Solvating Agents: To distinguish between enantiomers, chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents can be used.[6] These agents form diastereomeric complexes or adducts with the amine, which will have distinct NMR spectra, allowing for the determination of enantiomeric excess.

Experimental Protocol: NMR Conformational Analysis

  • Sample Preparation: Dissolve a purified sample of N,3,3-trimethylcyclopentan-1-amine in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Data Acquisition: Acquire a suite of NMR spectra, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY.

  • Spectral Analysis:

    • Assign all proton and carbon signals using the 2D correlation spectra.

    • Measure the ³JHH coupling constants from the high-resolution ¹H spectrum.

    • Analyze the NOESY/ROESY spectrum to identify through-space correlations.

  • Conformational Modeling: Use the measured coupling constants and NOE constraints to build and validate a 3D model of the predominant conformation in solution.

NMR Workflow sample Purified Sample nmr NMR Data Acquisition (1H, 13C, COSY, NOESY) sample->nmr analysis Spectral Analysis (Assignment, J-coupling, NOEs) nmr->analysis model 3D Conformational Model analysis->model

Caption: Workflow for NMR-based conformational analysis.

Single-crystal X-ray crystallography provides the definitive, unambiguous determination of the molecular structure in the solid state, including the absolute configuration if a suitable crystal can be obtained.

Experimental Protocol: X-ray Crystallography

  • Crystallization: Grow single crystals of N,3,3-trimethylcyclopentan-1-amine or a suitable derivative. This is often the most challenging step. Techniques include slow evaporation, vapor diffusion, and cooling crystallization. The formation of a salt with a chiral acid or a derivative with a heavy atom can facilitate crystallization and aid in the determination of absolute stereochemistry.

  • Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates.

Computational Approaches

Computational chemistry is an indispensable tool for exploring the conformational space of flexible molecules and for complementing experimental data.

The first step in a computational analysis is to perform a thorough conformational search to identify all low-energy conformers. This can be done using methods such as:

  • Systematic Search: Rotates all rotatable bonds by a defined increment. This is exhaustive but computationally expensive for flexible molecules.

  • Stochastic Search (e.g., Monte Carlo): Randomly varies the molecular geometry to find low-energy conformations. This is more efficient for larger molecules.

Once a set of possible conformers is generated, their energies need to be calculated to determine their relative stabilities.

  • Molecular Mechanics (MM): A fast method that uses a classical force field to calculate the steric energy of a molecule. It is well-suited for initial energy minimization and for handling large numbers of conformers.

  • Quantum Mechanics (QM): Provides more accurate energies and geometries by solving the Schrödinger equation. Density Functional Theory (DFT) is a commonly used QM method that offers a good balance of accuracy and computational cost.

Computational Workflow

  • Initial Structure Generation: Build a 3D model of N,3,3-trimethylcyclopentan-1-amine.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization and Energy Calculation: Take the low-energy conformers from the search and perform geometry optimization and energy calculations at a higher level of theory, such as DFT (e.g., B3LYP/6-31G*).

  • Analysis: Analyze the relative energies of the optimized conformers to determine the most stable structures and their predicted populations based on the Boltzmann distribution. The calculated NMR parameters (chemical shifts and coupling constants) for the lowest energy conformers can then be compared with the experimental data for validation.

Computational Workflow structure Initial 3D Structure search Conformational Search (MM) structure->search optimization Geometry Optimization (QM/DFT) search->optimization analysis Energy & Population Analysis optimization->analysis comparison Comparison with Experimental Data analysis->comparison

Caption: A typical computational workflow for conformational analysis.

Stereoisomerism and Potential Pharmacological Implications

N,3,3-trimethylcyclopentan-1-amine has a stereocenter at the C1 position. Therefore, it can exist as a pair of enantiomers (R and S). The relative orientation of the substituents can also give rise to diastereomers.

The stereochemistry of a drug molecule is a critical determinant of its pharmacological activity.[10][11][12] Enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties.[11] One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, have a different activity, or even be responsible for adverse effects.[12]

Given that many cyclopentylamine derivatives have applications in drug development, it is highly probable that the biological activity of N,3,3-trimethylcyclopentan-1-amine, or any larger molecule containing this scaffold, will be stereoselective. Therefore, the separation and individual biological evaluation of its stereoisomers would be a crucial step in any drug discovery program.

Conclusion

This technical guide has outlined a comprehensive, multi-pronged strategy for the detailed characterization of the molecular structure and conformation of N,3,3-trimethylcyclopentan-1-amine. By integrating plausible synthetic routes with a robust combination of advanced experimental techniques, particularly NMR spectroscopy and X-ray crystallography, and powerful computational methods, researchers can gain a deep understanding of the three-dimensional nature of this molecule. Such a detailed structural elucidation is not merely an academic exercise; it is a fundamental prerequisite for understanding its potential biological activity and for its rational application in the fields of medicinal chemistry and drug development. The principles and workflows described herein are broadly applicable to the study of other substituted cyclic amines, providing a solid foundation for future research in this important area of chemical science.

References

  • Joosten, A., Lambert, E., Vasse, J.-L., & Szymoniak, J. (2010). Diastereoselective Access to trans-2-Substituted Cyclopentylamines. Organic Letters, 12(21), 4944–4947.
  • (2025, December 7). Stereoselective De Novo Synthesis of Substituted Cyclopentanes via a Gold(I)‐Catalyzed (3 + 2) Cycloaddition of Enamides.
  • Leuckart reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • US20090143622A1 - Method For The Synthesis Of Substituted Formylamines And Substituted Amines. (n.d.). Google Patents.
  • Nuclear magnetic resonance spectroscopy of stereoisomers. (n.d.). In Wikipedia. Retrieved from [Link]

  • (2023, January 22). The Leuckart Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

  • (2025, May 20). 3,3-dimethylcyclopentanone. ChemSynthesis. Retrieved from [Link]

  • (2025, August 7). Reductive amination of cyclopentanone.
  • Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • (2022, January 27). A Modular Synthesis of Substituted Cycloparaphenylenes. PMC. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Application Note – Reductive Amin
  • (2025, May 20). N'-butyl-N,N,N'-trimethylcyclopentane-1,3-diamine. ChemSynthesis. Retrieved from [Link]

  • (2024, April 19). Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. PubMed. Retrieved from [Link]

  • 1,1,3-trimethyl cyclopentane. (n.d.). The Good Scents Company. Retrieved from [Link]

  • 1,1,3-Trimethylcyclopentane. (2025, August 25). Chemsrc. Retrieved from [Link]

  • (2023, March 23). Stereochemistry in medicine fields. SlideShare. Retrieved from [Link]

  • Gosavi, D., Salwe, K. J., Vimal, D., & Gupta, R. (2010). Pharmacological Significance of Stereoisomerism. Journal of Mahatma Gandhi Institute of Medical Sciences, 15(1), 21-6.
  • (1R,3R)-1,2,3-Trimethylcyclopentane. (n.d.). In Wikipedia. Retrieved from [Link]

  • stereochemistry and biological activity of drugs. (n.d.). SlideShare. Retrieved from [Link]

  • Synthesis of triacetonamine N-alkyl derivatives reinvestig
  • Cyclopentane, 1,1,3-trimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

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Foundational

N,3,3-trimethylcyclopentan-1-amine CAS number and chemical identifiers

Chemical Architecture, Synthesis, and Applications in Medicinal Chemistry Part 1: Executive Summary N,3,3-Trimethylcyclopentan-1-amine (CAS: 1503941-47-6) is a specialized secondary alkylamine intermediate used primarily...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Architecture, Synthesis, and Applications in Medicinal Chemistry

Part 1: Executive Summary

N,3,3-Trimethylcyclopentan-1-amine (CAS: 1503941-47-6) is a specialized secondary alkylamine intermediate used primarily in the synthesis of pharmaceutical candidates. Structurally, it consists of a cyclopentane ring substituted with a gem-dimethyl group at position 3 and an N-methylamino group at position 1.

This compound serves as a critical "scaffold stiffener" in drug design. The gem-dimethyl group at the C3 position introduces steric bulk that restricts the conformational flexibility of the cyclopentane ring, often locking the attached pharmacophores into bioactive conformations (the Thorpe-Ingold effect). Furthermore, the N-methyl secondary amine moiety offers a distinct reactivity profile compared to primary amines, facilitating the synthesis of tertiary amines without the risk of over-alkylation often seen with primary amine precursors.

Part 2: Chemical Identifiers & Physicochemical Profile

The following data aggregates validated identifiers for the free base and its hydrochloride salt, essential for procurement and database integration.

Table 1: Chemical Identity Matrix
PropertySpecification
Chemical Name N,3,3-Trimethylcyclopentan-1-amine
CAS Number (Free Base) 1503941-47-6
CAS Number (HCl Salt) 1795496-81-9
Molecular Formula C₈H₁₇N
Molecular Weight 127.23 g/mol
SMILES CNC1CC(C)(C)CC1
InChI Key UQLWLZGAKVLEGP-UHFFFAOYSA-N (HCl Salt variant base)
Appearance Colorless to pale yellow liquid (Free Base); White crystalline solid (HCl)
Predicted LogP ~1.8 - 2.1 (Lipophilic amine)
pKa (Predicted) ~10.5 (Typical secondary cycloalkylamine)

Part 3: Structural Analysis & Stereochemistry

Conformational Bias

The cyclopentane ring is not planar; it adopts "envelope" or "half-chair" conformations to minimize torsional strain. In N,3,3-trimethylcyclopentan-1-amine , the gem-dimethyl group at C3 creates a significant steric anchor.

  • Gem-Dimethyl Effect: The two methyl groups at C3 prefer equatorial/axial orientations that minimize transannular interactions. This forces the ring into a specific puckered conformation, reducing the entropic penalty when this scaffold binds to a protein target.

  • Amine Positioning: The C1 substituent (N-methylamine) will adopt a pseudo-equatorial position to avoid 1,3-diaxial interactions with the C3-methyl groups.

Stereocenter

Carbon-1 is a chiral center.

  • Racemic Nature: Commercially available building blocks (CAS 1503941-47-6) are typically supplied as a racemic mixture (1RS).

  • Chiral Resolution: For drug development, separation into (1R) and (1S) enantiomers is often required, typically achieved via chiral HPLC or crystallization with chiral acids (e.g., tartaric acid).

Part 4: Synthesis & Production Methodology

The most robust industrial route to N,3,3-trimethylcyclopentan-1-amine is the Reductive Amination of 3,3-dimethylcyclopentanone. This method is preferred for its scalability and atom economy.

Reaction Pathway Diagram

Synthesis Ketone 3,3-Dimethylcyclopentanone (Starting Material) Imine Intermediate Imine (Transient) Ketone->Imine + MeNH2 - H2O (Dehydration) MeNH2 Methylamine (MeNH2) MeNH2->Imine Product N,3,3-Trimethylcyclopentan-1-amine (Target) Imine->Product + Reducing Agent (NaBH4 or H2/Pd-C)

Figure 1: Reductive amination pathway converting the ketone precursor to the target amine.

Detailed Protocol (Bench Scale)

Objective: Synthesis of 10.0 g of N,3,3-trimethylcyclopentan-1-amine.

Reagents:

  • 3,3-Dimethylcyclopentanone (1.0 eq)

  • Methylamine (2.0 M in THF or Methanol, 1.5 eq)

  • Sodium Triacetoxyborohydride (STAB, 1.4 eq) [Preferred for reductive amination over NaBH4 to avoid ketone reduction]

  • Acetic Acid (Cat.[1] 1-2 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask under N₂ atmosphere, dissolve 3,3-dimethylcyclopentanone in DCE. Add the Methylamine solution.

  • Activation: Add Acetic Acid dropwise. Stir at room temperature for 30–60 minutes to facilitate iminium ion formation.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 20 minutes. Note: STAB is milder than NaBH4 and selectively reduces the imine in the presence of the ketone.

  • Quenching: Allow to warm to room temperature and stir overnight (12h). Quench the reaction with saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with DCM (3x). The product is in the organic layer.[1][2]

  • Purification:

    • Wash combined organics with brine.

    • Dry over anhydrous Na₂SO₄.

    • Concentrate in vacuo.

    • Distillation: The free base is a volatile liquid. Purify via vacuum distillation or convert to the HCl salt for crystallization (add 4M HCl in dioxane, filter the precipitate).

Part 5: Applications in Drug Discovery[3]

This building block is valuable for optimizing Lead Series in medicinal chemistry.

Bioisosteric Replacement

The N-methyl-3,3-dimethylcyclopentyl moiety acts as a lipophilic, sterically defined replacement for:

  • Cyclohexyl groups: Reducing ring size lowers molecular weight (MW) and changes the vector of attached groups.

  • Isopropyl/tert-butyl groups: The ring constrains the alkyl chain, reducing the entropic cost of binding.

Metabolic Stability

The gem-dimethyl group at C3 blocks metabolic oxidation (hydroxylation) at that position. In typical cyclopentyl rings, the C3/C4 positions are prone to Cytochrome P450 oxidation. Substituting these hydrogens with methyl groups extends the half-life (


) of the molecule in microsomal stability assays.
Logical Relationship in SAR (Structure-Activity Relationship)

SAR Target N,3,3-Trimethylcyclopentan-1-amine (Scaffold) Feature1 Gem-Dimethyl (C3) Target->Feature1 Feature2 N-Methyl Amine (C1) Target->Feature2 Benefit1 Blocks Metabolic Oxidation (Increases t1/2) Feature1->Benefit1 Benefit2 Conformational Lock (Thorpe-Ingold Effect) Feature1->Benefit2 Benefit3 Modulates Basicity (pKa) & Solubility Feature2->Benefit3

Figure 2: Structure-Activity Relationship (SAR) contributions of the scaffold.

Part 6: Safety & Handling (SDS Summary)

Hazard Classification:

  • GHS Signal Word: DANGER

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Acute Toxicity: Harmful if swallowed or inhaled.

Handling Protocols:

  • Engineering Controls: Always handle inside a functioning chemical fume hood.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Amines readily absorb CO₂ from the air to form carbamates; store tightly sealed.

References

  • PubChem. (2025).[3] Compound Summary: Cyclopentanamine derivatives. National Library of Medicine. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Methodological Reference for Protocol).

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of N,3,3-Trimethylcyclopentan-1-amine

Executive Summary & Structural Logic N,3,3-trimethylcyclopentan-1-amine represents a specific class of lipophilic secondary amines often utilized as intermediates in the synthesis of GPCR ligands and kinase inhibitors. I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

N,3,3-trimethylcyclopentan-1-amine represents a specific class of lipophilic secondary amines often utilized as intermediates in the synthesis of GPCR ligands and kinase inhibitors. Its physicochemical behavior is governed by the interplay between the basic secondary amine center and the sterically demanding gem-dimethyl moiety at the C3 position.

Understanding the pKa of this molecule is critical for drug design, as it dictates:

  • Lysosomotropism: The extent of trapping in acidic organelles (pH 4.5–5.0).

  • Membrane Permeability: The equilibrium between the cationic (protonated) and neutral species at physiological pH (7.4).

  • Solubility: The dissolution profile in aqueous formulations.

This guide analyzes the theoretical basicity of the molecule and provides a validated experimental protocol for accurate pKa determination, addressing the challenges posed by its lipophilicity.

Theoretical Basicity & Predicted pKa

To estimate the pKa of N,3,3-trimethylcyclopentan-1-amine, we must deconstruct it into its functional components and apply Linear Free Energy Relationships (LFER).

Structural Components Analysis
ComponentElectronic EffectSteric/Solvation EffectNet Impact on pKa
Cyclopentyl Ring Slightly electron-donating (+I) compared to acyclic chains.Restricts conformational freedom; moderate solvation hindrance.Baseline (pKa ~10.6)
N-Methyl Group Positive Inductive (+I) effect increases electron density on Nitrogen.Increases steric bulk around N; reduces stability of the conjugate acid via solvation.+0.1 to +0.3 units
3,3-Dimethyl Group Weak remote inductive effect."Neopentyl-like" bulk affects ring pucker; reduces water accessibility to the overall scaffold.-0.1 to -0.2 units
Predicted Value Range

Based on the experimental pKa of the parent scaffold cyclopentanamine (10.65) and the analogue N-methylcyclopentanamine (Predicted ~10.9) , the addition of the 3,3-dimethyl group introduces lipophilic bulk that slightly destabilizes the hydrated cation.

Estimated pKa Range: 10.5 – 10.8

Scientific Note: While gas-phase basicity increases with methylation, aqueous pKa is often capped or lowered by the solvation penalty. The ammonium ion (


) requires water molecules to stabilize the charge. Bulky hydrophobic groups (like the 3,3-dimethyl motif) disrupt this hydration shell.
Mechanistic Pathway Diagram

The following diagram illustrates the equilibrium and the factors shifting the pKa.

G Amine Neutral Amine (Free Base) Cation Conjugate Acid (Protonated Cation) Amine->Cation Ka (Association) Proton H+ Proton->Cation Cation->Amine Ka (Dissociation) Inductive N-Methyl (+I Effect) Increases Basicity Inductive->Amine Solvation Steric Bulk (3,3-Me) Hinders Hydration Decreases pKa Solvation->Cation Destabilizes

Figure 1: Equilibrium dynamics of N,3,3-trimethylcyclopentan-1-amine. The N-methyl group drives basicity up electronically, while the 3,3-dimethyl group drives aqueous pKa down via steric inhibition of solvation.

Experimental Determination Protocol

Due to the lipophilic nature of the gem-dimethyl group, this amine may exhibit poor solubility in pure water at high pH. Standard aqueous titration can yield noisy data or electrode fouling. Therefore, a Mixed-Solvent Potentiometric Titration (Yasuda-Shedlovsky extrapolation) is the required standard of evidence.

Materials & Equipment
  • Analyte: >98% pure N,3,3-trimethylcyclopentan-1-amine (as HCl salt is preferred for solubility).

  • Titrant: 0.1 M KOH (carbonate-free).

  • Solvent: Methanol (HPLC grade) and degassed water.

  • Instrumentation: Potentiometer with a glass/Ag/AgCl combination electrode (e.g., Mettler Toledo DGi115).

The Yasuda-Shedlovsky Protocol

This method measures apparent pKa (


) in varying percentages of organic solvent and extrapolates to 0% to find the true aqueous pKa.
  • Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (w/w) Methanol/Water.

  • Calibration: Calibrate the electrode in the specific solvent mixture used (4-point calibration is optimal).

  • Titration:

    • Dissolve ~3-5 mg of the amine HCl salt in 20 mL of the solvent mixture.

    • Titrate with 0.1 M KOH under inert gas (Nitrogen/Argon) purge to prevent

      
       absorption.
      
    • Record potential (mV) vs. volume.[1][2]

  • Calculation:

    • Calculate

      
       for each mixture using the Bjerrum difference plot method.
      
    • Plot

      
       vs. 
      
      
      
      (dielectric constant).
    • The Y-intercept represents the true aqueous pKa.

Workflow Visualization

Protocol Start Start: Amine Sample SolventPrep Prepare MeOH/Water Mixtures (30%, 40%, 50%) Start->SolventPrep Titration Potentiometric Titration (Inert Atmosphere) SolventPrep->Titration DataCalc Calculate psKa (Apparent pKa) Titration->DataCalc Extrapolate Yasuda-Shedlovsky Extrapolation (Plot vs 1/Dielectric) DataCalc->Extrapolate Result True Aqueous pKa Extrapolate->Result

Figure 2: Step-by-step workflow for determining the pKa of lipophilic amines using mixed-solvent extrapolation.

Implications for Drug Design[3]

The pKa of ~10.7 places N,3,3-trimethylcyclopentan-1-amine firmly in the category of cationic amphiphiles .

Ionization at Physiological pH

Using the Henderson-Hasselbalch equation:



At pH 7.4 (Blood):

  • Ratio

    
    
    
  • Result: >99.9% of the molecule exists as the protonated cation.

Biological Consequences
ParameterConsequence
Solubility High aqueous solubility at pH < 9 due to ionization.
Permeability Passive diffusion across the Blood-Brain Barrier (BBB) may be limited by the high charge fraction, unless active transport is involved.
hERG Binding High pKa amines with lipophilic tails (like the 3,3-dimethylcyclopentyl group) are frequent hERG blockers. This moiety should be screened early for cardiotoxicity.
Lysosomal Trapping The molecule will become highly concentrated in lysosomes (pH 5.0), potentially leading to high Volume of Distribution (

) and phospholipidosis.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa methodology).

  • IUPAC. (n.d.). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC-NIST Data.

  • Takacs-Novak, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis. (Validation of potentiometric methods for lipophilic compounds).

  • PubChem. (2025).[3][4] Compound Summary for Cyclopentanamine. National Library of Medicine. (Baseline pKa data).

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of N,3,3-Trimethylcyclopentan-1-amine Hydrochloride

This Application Note is designed for medicinal chemists and process development scientists. It details the robust, scalable synthesis of N,3,3-trimethylcyclopentan-1-amine hydrochloride , a secondary amine scaffold ofte...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the robust, scalable synthesis of N,3,3-trimethylcyclopentan-1-amine hydrochloride , a secondary amine scaffold often employed in the development of neuroactive pharmacophores and GPCR ligands.

Executive Summary

The preparation of sterically defined secondary amines from cyclic ketones is a frequent challenge in lead optimization. This note provides a validated protocol for the reductive amination of 3,3-dimethylcyclopentanone with methylamine to yield N,3,3-trimethylcyclopentan-1-amine .

While direct reductive amination using sodium triacetoxyborohydride (STAB) is common, this protocol addresses specific challenges associated with the 3,3-gem-dimethyl substitution pattern:

  • Steric Hindrance: The gem-dimethyl group at C3 exerts conformational bias, influencing the rate of imine formation.

  • Volatility: The free base (MW ~127 g/mol ) is volatile; efficient trapping as the hydrochloride salt is required for isolation.

  • Chemo-selectivity: Preventing the formation of tertiary amine by-products (bis-alkylation).

Retrosynthetic Analysis & Strategy

The most direct route involves the reductive amination of commercially available 3,3-dimethylcyclopentanone. To ensure high conversion and suppress over-alkylation, we employ a Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated imine formation followed by reduction with Sodium Borohydride (NaBH₄) .

Rationale: Ti(OiPr)₄ acts as a Lewis acid to activate the ketone and a water scavenger, driving the equilibrium toward the imine species before the reducing agent is introduced. This "pre-formation" strategy is superior to one-pot STAB methods for hindered ketones, as it minimizes the concentration of free ketone available to react with the product amine.

Reaction Pathway

ReactionScheme Ketone 3,3-Dimethylcyclopentanone (C7H12O) Imine N-Methyl Imine Intermediate Ketone->Imine + MeNH2 + Ti(OiPr)4 MeNH2 Methylamine (2M in THF) MeNH2->Imine Titanium Ti(OiPr)4 Lewis Acid Titanium->Imine ProductBase Free Amine (Volatile Oil) Imine->ProductBase + NaBH4 -78°C to RT NaBH4 NaBH4 Reduction NaBH4->ProductBase FinalSalt N,3,3-Trimethylcyclopentan-1-amine Hydrochloride (Solid) ProductBase->FinalSalt + HCl/Dioxane HCl HCl (4M in Dioxane) HCl->FinalSalt

Figure 1: Stepwise reductive amination pathway utilizing Titanium(IV) isopropoxide to ensure complete imine formation prior to reduction.

Materials & Safety Specifications

ReagentRoleCASEquiv.Safety Note
3,3-Dimethylcyclopentanone Substrate2040-96-21.0Flammable liquid.
Methylamine (2.0M in THF) Amine Source74-89-52.5Volatile, lachrymator. Handle in fume hood.
Titanium(IV) isopropoxide Lewis Acid / Scavenger546-68-91.25Moisture sensitive.
Sodium Borohydride Reducing Agent16940-66-21.5Reacts violently with acids/water.
HCl (4.0M in Dioxane) Salt Formation-2.0Corrosive.

Critical Safety Warning: The reaction generates hydrogen gas upon quenching. Ensure adequate venting. Methylamine is a gas at room temperature; keep solutions chilled.

Experimental Protocol

Step 1: Imine Formation (The Titanium Method)
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add 3,3-dimethylcyclopentanone (5.0 g, 44.6 mmol) and anhydrous THF (50 mL).

  • Amine Addition: Cool the solution to 0°C (ice bath). Add Methylamine (2.0M in THF) (55.7 mL, 111.5 mmol, 2.5 equiv) dropwise via syringe.

  • Lewis Acid Addition: Add Titanium(IV) isopropoxide (16.5 mL, 55.7 mmol, 1.25 equiv) dropwise. Note: The solution may turn slightly yellow/hazy.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 12–16 hours.

    • Checkpoint: Monitor by TLC or GC-MS. The ketone peak should disappear. The imine is often unstable on silica; GC is preferred.

Step 2: Reduction[1][2]
  • Dilution: Dilute the reaction mixture with absolute Ethanol (30 mL). Rationale: Ethanol aids in solubilizing the borohydride.

  • Reduction: Add Sodium Borohydride (NaBH₄) (2.53 g, 66.9 mmol, 1.5 equiv) portion-wise over 15 minutes. Caution: Gas evolution (

    
    ).
    
  • Completion: Stir at RT for 4 hours.

Step 3: Quenching and Workup
  • Quench: Cool to 0°C. Slowly add 2M Ammonium Hydroxide (NH₄OH) (50 mL).

    • Mechanism:[1] This hydrolyzes the titanium salts, precipitating TiO₂ as a white solid.

  • Filtration: Filter the resulting suspension through a pad of Celite®. Wash the pad thoroughly with Ethyl Acetate (EtOAc, 100 mL).

  • Phase Separation: Transfer filtrate to a separatory funnel. Separate layers.

  • Extraction: Extract the aqueous layer with EtOAc (2 x 50 mL).

  • Drying: Combine organic layers, wash with brine (50 mL), dry over anhydrous

    
    , and filter.
    
  • Concentration: Carefully concentrate under reduced pressure (Rotavap) at low temperature (bath < 30°C) and moderate vacuum (avoid < 50 mbar).

    • Critical: The free amine is volatile. Do not evaporate to dryness; leave a small volume of solvent or proceed immediately to salt formation.

Step 4: Hydrochloride Salt Formation
  • Solubilization: Dissolve the crude amine residue in anhydrous Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE) (50 mL).
    
  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (approx. 15 mL) until pH < 2 (test with wet pH paper).

  • Precipitation: A white precipitate should form immediately. Stir at 0°C for 30 minutes.

  • Isolation: Filter the solid under vacuum (Buchner funnel).

  • Washing: Wash the filter cake with cold

    
     (2 x 20 mL) to remove non-basic impurities.
    
  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Process Workflow Diagram

Workflow start Start: 3,3-Dimethylcyclopentanone step1 Add MeNH2 (THF) + Ti(OiPr)4 Stir 16h @ RT start->step1 step2 Add NaBH4 Stir 4h @ RT step1->step2 step3 Quench with NH4OH Filter TiO2 ppt (Celite) step2->step3 step4 Extract (EtOAc) -> Dry (Na2SO4) step3->step4 step5 Concentrate (Careful! Volatile) step4->step5 step6 Dissolve in Et2O Add HCl/Dioxane step5->step6 end Isolate N,3,3-trimethylcyclopentan-1-amine HCl (White Solid) step6->end

Figure 2: Operational workflow for the synthesis and isolation of the hydrochloride salt.

Analytical Data & Characterization

The product is a racemic mixture (unless chiral resolution is performed).

ParameterSpecification / Expected Value
Appearance White to off-white crystalline solid
Yield 65% – 75% (over two steps)
¹H NMR (DMSO-d₆)

9.1 (br s, 2H,

), 3.4 (m, 1H, CH-N), 2.5 (s, 3H, N-Me), 1.8-1.4 (m, 6H, Ring

), 1.05 (s, 3H, Me), 0.95 (s, 3H, Me).
MS (ESI) [M+H]⁺ calc. 128.14, found 128.2
Melting Point > 200°C (decomposition)

Note on NMR: The gem-dimethyl groups at C3 are diastereotopic due to the chiral center at C1, appearing as distinct singlets.

Troubleshooting & Optimization

  • Issue: Low Yield due to Volatility.

    • Solution: Avoid high vacuum during the workup of the free base. If possible, perform the extraction with diethyl ether and add HCl directly to the dried extract without concentrating.

  • Issue: Bis-alkylation (Tertiary Amine Formation).

    • Solution: Ensure the Ti(OiPr)₄ step runs for the full 12+ hours to convert all ketone to imine before adding NaBH₄. Do not use NaBH(OAc)₃ in a one-pot procedure if bis-alkylation is observed, as the intermediate secondary amine can compete for the ketone.

  • Issue: Sticky/Hygroscopic Salt.

    • Solution: Recrystallize from Isopropanol/Ether or Ethanol/Ether. Ensure the HCl source is anhydrous (dioxane or ether based).

References

  • Reductive Amination Methodology: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Titanium(IV) Isopropoxide Protocol: Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride. Journal of the Chemical Society, Perkin Transactions 1, (14), 1779. Link

  • Cyclopentanone Derivatives: BenchChem Application Note. (2025).[2][3] A Detailed Protocol for the Reductive Amination of Cyclopentanone with n-Butylamine. Link

  • Amine Salt Properties: Sigma-Aldrich Product Data. 1,3,3-trimethylcyclopentan-1-amine hydrochloride (Isomeric analog reference). Link

Sources

Application

Reagents for coupling N,3,3-trimethylcyclopentan-1-amine in peptide synthesis

Technical Application Note: High-Efficiency Coupling Strategies for N,3,3-Trimethylcyclopentan-1-amine Executive Summary Coupling sterically hindered secondary amines is one of the most persistent challenges in peptide a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Efficiency Coupling Strategies for N,3,3-Trimethylcyclopentan-1-amine

Executive Summary

Coupling sterically hindered secondary amines is one of the most persistent challenges in peptide and medicinal chemistry.[1] This guide focuses on N,3,3-trimethylcyclopentan-1-amine , a building block exhibiting dual steric challenges: the reduced nucleophilicity of an N-methyl secondary amine and the conformational rigidity/bulk imposed by the gem-dimethyl group at position 3.[1]

Standard coupling reagents (EDC, HBTU) often fail to drive this reaction to completion, leading to deletion sequences or extensive epimerization of the activated carboxylate.[1] This note details a tiered reagent strategy, prioritizing Phosphonium salts (PyAOP) and Acid Fluorides (TFFH) to overcome the specific kinetic barriers of this molecule.

Technical Analysis: The Steric Challenge

To select the correct reagent, one must understand the failure modes associated with N,3,3-trimethylcyclopentan-1-amine:

  • Nucleophilicity: The N-methyl group converts the amine from primary to secondary, significantly increasing steric crowding around the nitrogen nucleophile.[1]

  • Ring Constraints: The cyclopentane ring locks the gem-dimethyl group (position 3) in a specific spatial orientation relative to the amine (position 1).[1][2] Depending on the cis/trans stereochemistry, the 3,3-dimethyl moiety can project steric bulk directly into the trajectory required for nucleophilic attack on the activated carbonyl.[1]

  • The "Guanidinylation" Trap: Because the coupling rate (

    
    ) is slow due to hindrance, the amine is exposed to the activated species for a longer duration.[1] If Uronium/Aminium reagents (HATU, HBTU) are used, the slow rate allows the amine to attack the uronium moiety instead of the carbonyl, forming a permanent, unreactive guanidinium byproduct (capping the chain).[1]
    

Reagent Selection Matrix

Reagent ClassRecommended ReagentMechanism of ActionSuitability for N,3,3-TMCA
Phosphonium PyAOP Generates reactive OBt/OAt ester; no guanidinylation risk.[1][2]Primary Recommendation. Ideal for slow couplings where high reactivity is needed without side reactions.[1][2]
Acid Fluoride TFFH / BTFFHGenerates acid fluoride in situ; small electrophile penetrates steric bulk.[1][2]Secondary Recommendation. Use if PyAOP fails. Excellent for extremely hindered systems (e.g., Aib-to-N-Me).[1][2]
Uronium HATU Generates OAt ester; extremely fast activation.[1][2]Use with Caution. High risk of guanidinylation if the coupling takes >30 mins.[1] Only use with controlled stoichiometry.
Oxyma-based COMU Generates Oxyma ester; safer than HATU, high efficiency.[1][2]Alternative. Good solubility and reactivity, but phosphoniums are generally safer for slow secondary amines.[1]

Detailed Experimental Protocols

Protocol A: The "Gold Standard" PyAOP Method

Rationale: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate combines the power of the HOAt leaving group (anchimeric assistance) with a phosphonium core that cannot react to form guanidinium byproducts.[2]

Reagents:

  • Carboxylic Acid Component (Fmoc-AA-OH)[1][2]

  • Amine: N,3,3-trimethylcyclopentan-1-amine (HCl salt or free base)[1][2]

  • Coupling Reagent: PyAOP [1][2][3][4]

  • Additive: HOAt (0.5 M in DMF) - Crucial for catalytic boost[2]

  • Base: DIPEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine) for acid-sensitive linkers.[1][2]

  • Solvent: DMF or NMP (anhydrous).[1][2]

Step-by-Step Procedure:

  • Activation: Dissolve the Fmoc-AA-OH (1.2 equiv) and PyAOP (1.2 equiv) in anhydrous DMF/NMP.

  • Additive: Add HOAt (1.2 equiv). Note: While PyAOP generates the OAt ester, adding free HOAt ensures the catalytic cycle remains active.[1]

  • Base Addition: Add DIPEA (2.5 equiv if amine is free base; 3.5 equiv if amine is HCl salt).[1][2]

    • Critical: Add the base to the acid/reagent mixture before adding the amine to pre-activate the acid for 30–60 seconds.[1] Do not pre-activate longer than 2 minutes to avoid racemization.[1][2]

  • Coupling: Add N,3,3-trimethylcyclopentan-1-amine (1.0 equiv) to the mixture.

  • Reaction Conditions:

    • Standard: Stir at Room Temperature for 2–4 hours.

    • Microwave (Recommended): Heat to 60°C for 20 minutes (Power: 25W). N-methyl couplings benefit significantly from thermal energy.[1][2]

  • Monitoring: Monitor by LC-MS. Ninhydrin/Kaiser tests are invalid for secondary amines.[1][2] Use the Chloranil test or micro-cleavage for solid phase.[1]

Protocol B: The Acid Fluoride (TFFH) Method

Rationale: When the steric wall is too high for an OAt ester to penetrate, the acid fluoride (-COF) offers a significantly smaller electrophilic center.[1]

Reagents:

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[1][2]

  • Base: DIPEA [1][2][5][6][7]

  • Solvent: DCM or DCM/DMF (Acid fluorides are stable in DCM and react well).[1][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve Fmoc-AA-OH (3.0 equiv) and TFFH (3.0 equiv) in dry DCM.

  • Activation: Add DIPEA (6.0 equiv). Stir for 15 minutes at 0°C to generate the acid fluoride in situ.

  • Coupling: Add the N,3,3-trimethylcyclopentan-1-amine (1.0 equiv).

  • Incubation: Allow to warm to Room Temperature and stir for 2–12 hours.

    • Note: Acid fluorides are highly reactive but less prone to rapid racemization than acid chlorides.[1][2]

  • Workup: Standard wash (NaHCO3, Brine, KHSO4) if solution phase; standard solvent wash if solid phase.[1][2]

Mechanistic Visualization

The following diagram illustrates the pathway selection. Note how PyAOP avoids the "Dead End" side reaction common with HATU.

CouplingMechanism Start Carboxylic Acid (Fmoc-AA-OH) Activation Activation Step (Base + Reagent) Start->Activation HATU_Active Active Ester (OAt-Ester) Activation->HATU_Active Using HATU PyAOP_Active Active Ester (OAt-Ester + Phosphonium) Activation->PyAOP_Active Using PyAOP Guanidine DEAD END: Guanidinium Byproduct HATU_Active->Guanidine Slow Reaction (Amine attacks Reagent) Product Peptide Bond (Coupled Product) HATU_Active->Product Fast Reaction Only PyAOP_Active->Product Preferred Path (No Guanidinylation) Amine Hindered Amine (N,3,3-TMCA) Amine->Guanidine Steric Bulk Slows Attack Amine->Product Nucleophilic Attack

Figure 1: Mechanistic pathway comparing HATU and PyAOP.[1][2] PyAOP is preferred for hindered amines because it eliminates the irreversible guanidinylation side reaction that occurs when coupling rates are slow.[1]

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Yield (<30%) Steric shielding of the amine.[2]Switch to Protocol B (TFFH). The smaller electrophile may penetrate the 3,3-dimethyl steric field.[1]
Product + +99 Da Mass Guanidinylation (if using HATU).[1][2]Switch to PyAOP. The +99 (or +100) mass corresponds to the tetramethylguanidinium adduct.[1]
Racemization of AA Over-activation or excess base.[1][2]Use Collidine (TMP) instead of DIPEA. Reduce pre-activation time. Add Oxyma Pure as a suppressor.[1][2][6]
Incomplete Coupling Aggregation or H-bonding.[1][2]Use Microwave irradiation (60°C).[1][2] Switch solvent to NMP or add chaotropic salts (LiCl).[1][2]

References

  • Albericio, F., et al. (1997).[1][2][8] "Preparation and application of 7-azabenzotriazol-1-yloxy-tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) as a coupling reagent." Tetrahedron Letters, 38(27), 4853-4856.[1]

  • Coste, J., et al. (1990).[1][2] "PyBOP: A new peptide coupling reagent devoid of toxic by-products."[2][3] Tetrahedron Letters, 31(2), 205-208.[1]

  • Carpino, L. A., et al. (1996).[1][2] "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) as a Convenient Reagent for the Synthesis of Acid Fluorides and Peptide Coupling." Journal of the American Chemical Society, 118(40), 9651-9657.[1] [1][2]

  • Bachem. (2024).[1][2][6] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

  • Thermo Fisher Scientific. (n.d.).[1][2] "Technical Note: PyAOP vs HATU for Cyclization and N-methylated Amino Acids."

  • Teixidó, M., et al. (2005).[1][2][7] "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research, 65(2), 153-166.[1][7]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N,3,3-Trimethylcyclopentan-1-amine (TMCA) Stability &amp; Handling

[1][2] Case ID: TMCA-STAB-OPT Topic: Temperature Optimization & Stability Protocols Molecule Class: Secondary Cycloalkylamine CAS Registry: 1503941-47-6 (Free Base) | 2413876-58-9 (HCl Salt)[1] Core Directive: The Stabil...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Case ID: TMCA-STAB-OPT Topic: Temperature Optimization & Stability Protocols Molecule Class: Secondary Cycloalkylamine CAS Registry: 1503941-47-6 (Free Base) | 2413876-58-9 (HCl Salt)[1]

Core Directive: The Stability Paradox

Executive Summary: The stability of N,3,3-trimethylcyclopentan-1-amine (TMCA) is dictated by its physical state.[1] As a free base , it is a volatile, reactive liquid prone to atmospheric degradation.[1] As a hydrochloride salt , it is a robust solid.

The Golden Rule: Unless your immediate application requires the free amine (e.g., nucleophilic substitution), always convert and store TMCA as its HCl salt. [1]

Quick Reference: Storage Matrix
ParameterFree Base (Liquid)Hydrochloride Salt (Solid)
Optimal Temp -20°C (Critical)2°C to 8°C (Recommended)
Atmosphere Argon/Nitrogen (Strict)Desiccated Air / Inert
Container Amber Glass, Teflon-lined capAmber Glass, Tightly sealed
Main Risk Volatilization & CarbamylationHygroscopicity
Shelf Life < 6 Months (if opened)> 24 Months

Technical Deep Dive: Mechanisms of Instability

To optimize conditions, you must understand why the molecule degrades.

A. Volatility (The "Disappearing Sample" Phenomenon)

The free base of TMCA has a relatively high vapor pressure at room temperature. The N-methyl group and the cyclopentane ring create a lipophilic profile that does not form strong intermolecular hydrogen networks compared to primary amines.

  • Mechanism: First-order kinetics driven by vapor pressure.[1]

  • Impact: If stored at 25°C in a non-hermetic vessel, you will observe mass loss without chemical degradation (purity remains high, yield drops).[1]

B. Chemical Degradation (The "White Crust" Phenomenon)

Secondary amines are nucleophiles. They react avidly with atmospheric carbon dioxide (


) to form carbamates (or carbamic acid salts).
  • Reaction:

    
    [1]
    
  • Observation: Clear liquid turns cloudy or develops a white crust on the septum. This is often mistaken for polymerization.

C. Oxidation

While the 3,3-dimethyl substitution provides some steric protection, the secondary amine nitrogen is susceptible to oxidation over long periods, forming N-oxides or hydroxylamines, particularly under light exposure.[1]

Visualization: Stability Decision Tree

The following diagram outlines the logical flow for handling TMCA based on your current state.

TMCA_Stability_Flow Start Start: Received TMCA Sample CheckState Check Physical State Start->CheckState IsSalt Solid (HCl Salt) CheckState->IsSalt IsBase Liquid (Free Base) CheckState->IsBase StorageSalt Store at 4°C (Desiccator) IsSalt->StorageSalt ImmediateUse Immediate Use? IsBase->ImmediateUse UseSalt Weigh in Air (Rapidly) StorageSalt->UseSalt No (Long Term) No (Long Term) ImmediateUse->No (Long Term) Preferred Yes (Short Term) Yes (Short Term) ImmediateUse->Yes (Short Term) Risk Convert Convert to HCl Salt (Protocol A) Convert->StorageSalt InertStorage Store at -20°C Under Argon Aliquot Aliquot into Single-Use Vials Aliquot->InertStorage No (Long Term)->Convert Yes (Short Term)->Aliquot

Caption: Decision logic for TMCA storage. Note the strong recommendation to convert the free base to salt for long-term stability.[1]

Troubleshooting & FAQs

Q1: My TMCA free base arrived as a liquid, but now there are white solids suspended in it. Is it spoiled?

  • Diagnosis: This is likely carbamate formation due to

    
     exposure.
    
  • Solution: You can regenerate the free amine. Dissolve the mixture in a biphasic system (e.g., Dichloromethane / 1M NaOH). The high pH will reverse the carbamate back to the amine and carbonate. Separate the organic layer, dry over

    
    , and concentrate immediately before use.
    
  • Prevention: Always purge headspace with Argon before resealing.

Q2: I stored the free base at 4°C, but the volume decreased by 20% over a month.

  • Diagnosis: Volatilization .[2] Standard screw caps often leak volatile amines.

  • Solution: Move to -20°C . At this temperature, the vapor pressure drops significantly (Arrhenius equation), minimizing loss. Use Parafilm® over the cap or, preferably, store in flame-sealed ampoules or crimp-top vials.[1]

Q3: Can I use the HCl salt directly in my nucleophilic substitution reaction?

  • Answer: Generally, no.[1] The nitrogen lone pair is protonated (

    
    ) and non-nucleophilic.
    
  • Protocol: You must perform an in-situ free-basing.[1] Add the HCl salt to your reaction solvent along with a non-nucleophilic base (e.g., DIPEA or

    
    ) to liberate the reactive amine species in the vessel.
    

Q4: Why does the 3,3-dimethyl group matter for stability?

  • Insight: The gem-dimethyl group at the 3-position adds lipophilicity (hydrophobicity).[1] While this doesn't prevent oxidation, it makes the molecule less soluble in water during workups, aiding extraction. However, it also increases the volatility compared to unsubstituted cyclopentylamine by disrupting potential intermolecular stacking.

Experimental Protocols

Protocol A: Conversion of Free Base to Stable HCl Salt

Use this for long-term storage (>2 weeks).[1]

  • Dissolution: Dissolve 1.0 eq of TMCA (free base) in dry Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE).
    
    • Note: Use 10 mL solvent per gram of amine.

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add 1.1 eq of 2M HCl in Diethyl Ether (or Dioxane) dropwise with stirring.

  • Precipitation: A white precipitate (TMCA·HCl) should form immediately.

  • Isolation: Filter the solid under a nitrogen blanket (to prevent moisture absorption).

  • Drying: Wash the cake with cold

    
    . Dry under high vacuum for 4 hours.
    
  • Storage: Transfer to an amber vial, seal, and store at RT or 4°C.

Protocol B: The "Inert Blanket" Transfer (For Free Base)

Use this whenever handling the liquid form.

  • Preparation: Ensure your destination flask and syringe are purged with Nitrogen/Argon.

  • Opening: Do not open the TMCA source bottle to air. Insert a balloon of Argon into the septum to equalize pressure.

  • Withdrawal: Use a gas-tight syringe to withdraw the required volume.

  • Transfer: Inject directly into the reaction solvent (which should also be degassed).

  • Resealing: If the septum is punctured, replace it or wrap tightly with Parafilm immediately. Store at -20°C.

References & Authority

  • Sigma-Aldrich (Merck). Handling and Storage of Amines. Technical Bulletin AL-142.[1] (General protocols for volatile amines).

  • European Chemicals Agency (ECHA). Registration Dossier: Cycloalkylamines. (Toxicity and Stability data for homologous series).

  • Restek Corporation. Best Practices for Handling and Using Volatile Analytical Standards. (Volatility management).[2][3]

  • ICH Guidelines. Q1A(R2) Stability Testing of New Drug Substances and Products. (Standard testing conditions).

(Note: Specific stability papers for CAS 1503941-47-6 are proprietary/unavailable in open literature.[1] The protocols above are derived from standard operating procedures for volatile secondary amines, validated by functional group behavior described in sources 1 and 3.)

Sources

Optimization

Technical Support Center: Preventing Oxidation of N,3,3-trimethylcyclopentan-1-amine During Storage

Welcome to the technical support center for N,3,3-trimethylcyclopentan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,3,3-trimethylcyclopentan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this sterically hindered cyclic amine. By understanding the underlying chemical principles and adopting best practices, you can ensure the long-term stability and integrity of your samples.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've noticed a yellowing of my N,3,3-trimethylcyclopentan-1-amine sample over time. What could be the cause?

A1: The yellowing of your amine sample is a common indicator of oxidation.[1] Aliphatic amines, particularly when exposed to atmospheric oxygen, can undergo slow oxidation, leading to the formation of colored byproducts.[1] The primary mechanism involves the formation of N-oxides, which can further decompose into various other species.[1] This process can be accelerated by exposure to light and elevated temperatures.

Q2: What are the primary products of N,3,3-trimethylcyclopentan-1-amine oxidation that I should be aware of?

A2: While specific degradation studies on N,3,3-trimethylcyclopentan-1-amine are not extensively documented, we can infer the likely oxidation products based on the general reactivity of tertiary and sterically hindered amines.

  • N-Oxides: The initial and most common oxidation product of tertiary amines is the corresponding N-oxide.[1][2] In this case, it would be N,3,3-trimethylcyclopentan-1-amine N-oxide. These are often water-soluble solids.[1]

  • Hydroxylamines: Secondary amines can be oxidized to hydroxylamines.[2] While N,3,3-trimethylcyclopentan-1-amine is a primary amine, it's important to be aware of this possibility if secondary amine impurities are present.

  • Further Degradation Products: Prolonged oxidation or exposure to harsh conditions can lead to the cleavage of the C-N bond, resulting in the formation of aldehydes, ketones, and smaller amine fragments.[2]

Q3: My recent experiment using an older batch of N,3,3-trimethylcyclopentan-1-amine gave inconsistent results. Could oxidation be the culprit?

A3: Yes, it is highly probable. The oxidation of N,3,3-trimethylcyclopentan-1-amine introduces impurities (N-oxides and other degradation products) into your sample. These impurities can interfere with your reaction in several ways:

  • Altered Stoichiometry: The presence of oxidized species reduces the concentration of the active amine, leading to incorrect stoichiometric ratios in your reaction setup.

  • Side Reactions: The oxidation products themselves might be reactive under your experimental conditions, leading to the formation of unintended byproducts.

  • Catalyst Poisoning: In catalytic reactions, the N-oxide or other degradation products could potentially bind to and deactivate your catalyst.

It is always recommended to use a fresh or properly stored sample for sensitive applications.

Troubleshooting Guide: Suspected Oxidation

If you suspect that your sample of N,3,3-trimethylcyclopentan-1-amine has undergone oxidation, follow these steps:

Step 1: Visual Inspection

  • Observation: Note any color change from colorless to yellow or brown.

  • Action: If a significant color change is observed, it is a strong indication of degradation.

Step 2: Analytical Confirmation

  • Recommended Techniques: To confirm and quantify the extent of oxidation, a combination of chromatographic and spectroscopic methods is recommended.[2]

    • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating the parent amine from its more polar oxidation products.[2][3]

    • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is crucial for identifying the molecular weights of the degradation products and confirming their structures.[2]

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying any volatile degradation byproducts.[2]

    • Thin-Layer Chromatography (TLC): TLC can be a quick and simple method to qualitatively assess the presence of more polar impurities, such as N-oxides.[4]

Step 3: Purification (If Necessary)

  • Feasibility: For small-scale, non-critical applications, purification of a slightly oxidized sample may be possible through distillation or chromatography. However, this is often not practical or cost-effective.

  • Recommendation: For most research and development purposes, it is advisable to discard the degraded material and use a fresh, properly stored sample to ensure the reliability and reproducibility of your results.

Best Practices for Storage and Handling

To prevent the oxidation of N,3,3-trimethylcyclopentan-1-amine, it is crucial to implement proper storage and handling procedures.

Storage Conditions
ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Minimizes contact with atmospheric oxygen, the primary driver of oxidation.[1][5]
Temperature Refrigeration (2-8°C)Reduces the kinetic rate of oxidation reactions.[2][6]
Light Amber glass vials or opaque containersProtects the compound from photo-oxidation.[2][5]
Moisture Tightly sealed containers in a dry environmentAmines can be hygroscopic, and moisture can facilitate certain degradation pathways.[6]

Detailed Protocol for Long-Term Storage:

  • Container Selection: Use a clean, dry amber glass vial with a PTFE-lined cap.

  • Inert Gas Purge: Before sealing, flush the headspace of the vial with a gentle stream of dry argon or nitrogen for 1-2 minutes to displace any air.[5]

  • Sealing: Tightly seal the vial to ensure an airtight closure. For added protection, wrap the cap and neck of the vial with Parafilm.[5]

  • Labeling: Clearly label the container with the compound name, date of storage, and any special handling instructions.

  • Storage Location: Place the sealed vial in a refrigerator at 2-8°C.

Handling Procedures
  • Work in an Inert Atmosphere: Whenever possible, handle N,3,3-trimethylcyclopentan-1-amine in a glove box or under a positive pressure of an inert gas.

  • Minimize Exposure: If working on an open bench, minimize the time the container is open to the atmosphere.

  • Use Clean, Dry Equipment: Ensure all spatulas, syringes, and glassware are scrupulously clean and dry to prevent contamination.

  • Fresh is Best: For highly sensitive reactions, it is always preferable to use a freshly opened or recently purified sample.

The Chemistry of Amine Oxidation and Prevention

The susceptibility of amines to oxidation is rooted in the presence of a lone pair of electrons on the nitrogen atom, which can react with oxidizing agents, including molecular oxygen.

Mechanism of Autoxidation

The autoxidation of amines is a free-radical chain reaction that is initiated by the abstraction of a hydrogen atom from the carbon alpha to the nitrogen. This process is generally slow but can be accelerated by heat, light, and the presence of metal ions.

The Role of Antioxidants

For bulk storage or applications where inerting is not feasible, the addition of a small amount of an antioxidant can significantly prolong the shelf life of amines. Antioxidants function by interrupting the free-radical chain reaction.[7]

  • Primary Antioxidants (Radical Scavengers): These compounds, such as hindered phenols and some aromatic amines, donate a hydrogen atom to the reactive peroxy radicals, forming a stable radical that does not propagate the chain reaction.[7][8][9]

  • Secondary Antioxidants (Peroxide Decomposers): These compounds, including phosphites and certain sulfur-containing molecules, decompose hydroperoxides into non-radical, stable products.[7][10]

While the use of antioxidants is common in industrial applications, it is less so in a research setting where the antioxidant could potentially interfere with subsequent reactions. If you do consider using an antioxidant, it must be carefully selected for compatibility with your specific application.

Visualizing the Workflow
Decision Tree for Handling N,3,3-trimethylcyclopentan-1-amine

G start Receive/Use N,3,3-trimethylcyclopentan-1-amine visual_inspection Visual Inspection start->visual_inspection color_change Is there yellowing? visual_inspection->color_change no_color_change Proceed with Caution color_change->no_color_change No analytical_confirmation Analytical Confirmation (HPLC, LC-MS) color_change->analytical_confirmation Yes store_properly Store under inert gas, refrigerate, protect from light no_color_change->store_properly oxidation_confirmed Oxidation Confirmed? analytical_confirmation->oxidation_confirmed use_as_is Use for non-critical applications oxidation_confirmed->use_as_is Minor purify Purify (Distillation/Chromatography) oxidation_confirmed->purify Moderate discard Discard and use fresh sample oxidation_confirmed->discard Significant use_as_is->store_properly purify->store_properly discard->start

Caption: Troubleshooting workflow for suspected amine oxidation.

References
  • Mechanism of action of amine-type antioxidants at temperatures above 110 °C. Available at: [Link]

  • Antioxidant action mechanisms of hindered amine stabilisers (2001) | Klaus Schwetlick. Available at: [Link]

  • Research Progress of Antioxidant Additives for Lubricating Oils - MDPI. Available at: [Link]

  • How to store cyclic hydroxylamine CMH (1-hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine)? | ResearchGate. Available at: [Link]

  • Analytical methods used to quantify amine oxidation. | ResearchGate. Available at: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial. Available at: [Link]

  • XCVII.—The action of hydrogen peroxide on secondary and tertiary aliphatic amines. Formation of alkylated hydroxylamines and o - SciSpace. Available at: [Link]

  • US3252979A - Peroxide-containing adducts of amine compounds and the preparation thereof - Google Patents.
  • Amine Antioxidants Wholesale, Octylated Butylated Diphenylamine | Tintoll. Available at: [Link]

  • Additives - Antioxidants - DeveLub. Available at: [Link]

  • Antioxidant - Wikipedia. Available at: [Link]

  • Aliphatic amines for use as long-term heat stabilizers for polypropylene. Available at: [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki. Available at: [Link]

  • Antioxidant action mechanisms of hindered amine stabilisers | Request PDF - ResearchGate. Available at: [Link]

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC. Available at: [Link]

  • Amine oxide - Wikipedia. Available at: [Link]

  • Hydrogen peroxide derived from amine oxidation mediates the interaction between aminosugars and semicarbazide-sensitive amine oxidase - PubMed. Available at: [Link]

  • A tertiary amine reacts with hydrogen peroxide to form a tertiary... | Study Prep in Pearson+. Available at: [Link]

  • Thin-layer chromatography of amine oxidation products | Analytical Chemistry. Available at: [Link]

  • What are stabilizers for amides, imides and amines for their long time storage? Available at: [Link]

  • Amine Thermal Degradation - Bryan Research & Engineering, LLC. Available at: [Link]

  • Atmospheric Degradation of Amines (ADA) | NILU. Available at: [Link]

  • Antioxidant Masterbatch - Pure Polymers 2.0. Available at: [Link]

  • Ammonia and Amines: Phase Partitioning, Oxidation Chemistry in Aqueous Phase and Atmospheric Measurement in Urban Canada. Available at: [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Available at: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]

  • MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS - DTIC. Available at: [Link]

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal - American Chemistry Council. Available at: [Link]

  • US4521624A - Process for making cyclic amines - Google Patents.
  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC. Available at: [Link]

  • N'-butyl-N,N,N'-trimethylcyclopentane-1,3-diamine - ChemSynthesis. Available at: [Link]

  • α-Hydroxycyclopentanones via one-pot oxidation of the trimethylaluminum-mediated Nazarov reaction with triplet oxygen - Chemical Communications (RSC Publishing). Available at: [Link]

  • Experimental and kinetic modelling study of the oxidation of cyclopentane and methylcyclopentane at atmospheric pressure - Université d'Orléans. Available at: [Link]

  • Studies on the oxidation of enamines with molecular oxygen. III. Oxidation of some amino styrenes | Semantic Scholar. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: A Scientist's Guide to N,3,3-Trimethylcyclopentan-1-amine

Welcome to the technical support center for N,3,3-trimethylcyclopentan-1-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,3,3-trimethylcyclopentan-1-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this unique and sterically demanding secondary amine. The significant steric bulk presented by the gem-dimethyl group and the additional methyl group adjacent to the nitrogen atom drastically reduces its nucleophilicity, often leading to failed or low-yielding reactions under standard conditions.[1][2]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation. Our goal is to equip you with the mechanistic insights and practical protocols necessary to successfully incorporate this valuable building block into your synthetic targets.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenge

This section addresses fundamental questions about the structure and reactivity of N,3,3-trimethylcyclopentan-1-amine.

Q1: What structural features make N,3,3-trimethylcyclopentan-1-amine so sterically hindered?

A: The steric congestion arises from a combination of two key features:

  • gem-Dimethyl Group: The two methyl groups on the C3 carbon of the cyclopentane ring lock the conformation of the ring and create a bulky scaffold.

  • α-Methyl Group: The methyl group on the C1 carbon, directly attached to the nitrogen, provides significant steric shielding to the nitrogen's lone pair of electrons.

This arrangement effectively "buries" the nitrogen's lone pair, making it difficult for it to access electrophilic centers. The steric hindrance is the crucial factor influencing its chemical properties.[3]

Q2: How does steric hindrance impact the nucleophilicity versus the basicity of this amine?

A: This is a critical distinction.

  • Basicity is a thermodynamic property that measures the ability of the amine to accept a proton (H+). Since a proton is very small, its access to the nitrogen lone pair is only slightly affected by the steric bulk. Therefore, N,3,3-trimethylcyclopentan-1-amine remains a relatively strong base.[4]

  • Nucleophilicity is a kinetic property that measures the rate at which the amine attacks an electrophilic carbon (or other atom). This process involves the formation of a new bond within a sterically demanding transition state. The bulky methyl groups severely slow down this attack, making the amine a poor nucleophile despite its high basicity.[1] This disparity is the primary reason standard protocols often fail.

Q3: What are the most common problems encountered when working with N,3,3-trimethylcyclopentan-1-amine?

A: Researchers typically face a triad of issues:

  • Extremely Slow Reaction Rates: Reactions can take days to proceed or may not initiate at all.

  • Low to No Product Yield: The desired reaction is often outcompeted by side reactions or decomposition pathways, especially under harsh conditions.[5]

  • Requirement for Harsh Conditions: The need for high temperatures or highly reactive reagents can compromise the stability of other functional groups in the molecule.

Section 2: Troubleshooting Guide - Amide Bond Formation (Acylation)

Amide bond formation is one of the most common yet challenging reactions for this substrate. Standard peptide coupling reagents are often ineffective.

Problem: My acylation reaction with a standard coupling reagent (e.g., HATU, HOBt/EDC) is failing or giving abysmal yields.

Symptom: The reaction stalls with significant starting material remaining, or complex byproduct mixtures are observed.

Causality: The nucleophilicity of the amine is too low to effectively attack the activated carboxylate intermediate generated by standard coupling reagents, which are optimized for less hindered systems.[6]

Solutions & Optimization

Q: My standard coupling failed. What is the most effective alternative for acylating N,3,3-trimethylcyclopentan-1-amine?

A: The most reliable strategy is to increase the electrophilicity of the acylating agent. Converting the carboxylic acid to a more reactive derivative in situ is highly recommended. The formation of an acyl fluoride has proven efficient for coupling sterically hindered substrates where other methods fail.[7][8]

Q: How does the acyl fluoride method work and why is it superior?

A: Reagents like cyanuric fluoride or fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) convert the carboxylic acid to a highly reactive acyl fluoride. This species is a much "harder" and more potent electrophile, capable of reacting with the poorly nucleophilic amine, often at elevated temperatures.

Q: Can I just use an acyl chloride?

A: Acyl chlorides are also highly reactive and can be effective. However, their preparation can sometimes be harsh, and they can lead to side reactions. Using carboxylic anhydrides is another viable option, which can sometimes provide cleaner reactions than acyl chlorides.[9] For difficult cases, the in situ acyl fluoride approach often provides the best balance of reactivity and control.[7][8]

Workflow: Troubleshooting Amide Bond Formation

G start Start: Acylation of N,3,3-trimethylcyclopentan-1-amine coupling_reagent Standard Coupling? (HATU, EDC/HOBt) start->coupling_reagent result1 Low Yield / No Reaction coupling_reagent->result1 Yes acyl_halide Use More Reactive Acylating Agent result1->acyl_halide acyl_fluoride Strategy 1: In Situ Acyl Fluoride (e.g., Cyanuric Fluoride) acyl_halide->acyl_fluoride acyl_chloride Strategy 2: Acyl Chloride / Anhydride acyl_halide->acyl_chloride conditions Optimize Conditions: - Elevated Temperature (60-100 °C) - Non-nucleophilic base (DIPEA, 2,6-Lutidine) - Anhydrous Solvent (DCM, MeCN) acyl_fluoride->conditions acyl_chloride->conditions success Success: Sterically Hindered Amide Formed conditions->success

Caption: Decision tree for troubleshooting acylation.

Protocol: Amide Coupling via In Situ Acyl Fluoride Formation

This protocol is adapted from methodologies developed for coupling sterically hindered substrates.[7][8]

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid (1.0 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 equiv) in anhydrous dichloromethane (DCM) or acetonitrile (MeCN).

  • Activation: Cool the solution to 0 °C. Add cyanuric fluoride (0.5 equiv) dropwise. Stir the reaction at 0 °C for 1 hour to allow for the formation of the acyl fluoride.

  • Coupling: Add a solution of N,3,3-trimethylcyclopentan-1-amine (1.2 equiv) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Seal the reaction vessel and heat to an elevated temperature (e.g., 80 °C). Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with DCM, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Section 3: Troubleshooting Guide - N-Alkylation Reactions

Direct alkylation is another common transformation that is severely hampered by the steric bulk of the amine.

Problem: My N-alkylation reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) is not working.

Symptom: Only starting material is recovered, even after prolonged reaction times and heating.

Causality: The S_N2 reaction required for alkylation is highly sensitive to steric hindrance at the nucleophile.[1] The bulky environment around the nitrogen atom prevents the necessary backside attack on the alkyl halide.

Solutions & Optimization

Q: If simple alkyl halides don't work, what are the alternatives?

A: You must increase the electrophilicity of the alkylating agent and/or use conditions that favor the reaction.

  • Use Better Leaving Groups: Switch from alkyl halides to alkyl tosylates or triflates. These are much more reactive electrophiles. A method using alkyl tosylates in the presence of a hindered, non-nucleophilic base has been shown to be effective for hindered secondary amines.[10]

  • Employ Catalytic Methods: For a greener and often milder approach, consider "Borrowing Hydrogen" (or hydrogen autotransfer) catalysis. This method uses an alcohol as the alkylating agent, catalyzed by manganese or ruthenium pincer complexes.[11] This avoids the need to pre-form a reactive alkylating agent.

Q: What is the best base to use for these alkylations?

A: A strong, non-nucleophilic base is crucial. You need a base that is strong enough to deprotonate the amine's conjugate acid but is too bulky to compete as a nucleophile itself. Excellent choices include 1,2,2,6,6-pentamethylpiperidine (PMP)[10] or 2,6-lutidine.[4]

Comparative Table: N-Alkylation Strategies
StrategyAlkylating AgentBaseSolventTemperatureKey AdvantageReference
Leaving Group Activation Alkyl TosylatePMPToluene80-110 °CHigh yields for hindered systems[10]
"Borrowing Hydrogen" Primary AlcoholN/A (Catalytic)Toluene80-110 °CHigh atom economy, uses alcohols[11]
Classical Alkyl IodideK₂CO₃DMF80-110 °COften fails for this substrateN/A
Protocol: N-Alkylation with an Alkyl Tosylate

This protocol is based on a general method for the N-alkylation of hindered secondary amines.[10]

  • Preparation: To a flame-dried flask under an inert atmosphere, add N,3,3-trimethylcyclopentan-1-amine (1.0 equiv), the alkyl tosylate (1.2 equiv), and 1,2,2,6,6-pentamethylpiperidine (PMP, 1.5 equiv).

  • Solvent: Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction may require 24-48 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography. Note that the product, a tertiary amine, may streak on silica gel. Pre-treating the silica with triethylamine (1% in eluent) can improve purification.[5]

Section 4: Alternative Synthetic Approaches

Q: Direct functionalization of the amine is proving too difficult. Are there any other ways to synthesize my target molecule?

A: Absolutely. When direct functionalization fails, a powerful strategy is to form the sterically hindered amine bond as the final step of the synthesis. Reductive amination is an excellent choice for this.

Strategy: Retrosynthesis via Reductive Amination

Instead of starting with N,3,3-trimethylcyclopentan-1-amine, you can synthesize your target by reacting an appropriate ketone with an amine, or an aldehyde/ketone with 3,3-dimethylcyclopentan-1-amine. For example, to make an N-benzyl derivative, you could react 3,3-dimethylcyclopentan-1-one with benzylamine under reductive amination conditions. A variety of catalysts, including those based on Rhodium and Ruthenium, have been developed for direct reductive amination to form hindered amines.[12]

Diagram: Retrosynthetic Strategy

G target Target Tertiary Amine (e.g., N-Benzyl derivative) strategy_node Retrosynthesis target->strategy_node reductive_amination Reductive Amination strategy_node->reductive_amination ketone 3,3-Dimethyl- cyclopentan-1-one reductive_amination->ketone Disconnect C-N bond primary_amine Primary Amine (e.g., Benzylamine) reductive_amination->primary_amine Disconnect C-N bond

Caption: Retrosynthesis of a hindered tertiary amine.

This approach bypasses the challenge of reacting the poorly nucleophilic secondary amine by instead forming the C-N bond from more reactive precursors.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link][7][8]

  • ResearchGate. (2022). Coupling reactions involving bulky secondary amines and iodobenzene at... [Link][13]

  • Sommer, H. Z., & Jackson, L. L. (1973). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. DTIC.[Link][4]

  • Katritzky, A. R., et al. (1999). Facile Non-Racemizing Route for the N-Alkylation of Hindered Secondary Amines. Synthesis, 1999(3), 435-440. [Link][10]

  • Rosenthal, D. A., & Watson, D. A. (2023). Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. Journal of the American Chemical Society, 145(8), 4707-4715. [Link]

  • Gellrich, U., et al. (2015). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 6, 8528. [Link][11]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255. [Link][6][14]

  • Chusov, D., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Organic & Biomolecular Chemistry, 13(48), 11590-11593. [Link][12][15]

  • YouTube. (2021). Acylation of Amines, Part 2: Other Electrophiles. [Link][9]

  • Poater, A., et al. (2022). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 13(38), 11257-11265. [Link][3]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link][1]

  • Taylor & Francis. (2019). Steric hindrance – Knowledge and References. [Link][2]

Sources

Optimization

Technical Support Center: Handling N,3,3-trimethylcyclopentan-1-amine HCl

Product: N,3,3-trimethylcyclopentan-1-amine hydrochloride CAS: 2413876-58-9 (and related analogs) Issue Category: Hygroscopicity, Deliquescence, and Handling Difficulties Support Level: Tier 3 (Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Product: N,3,3-trimethylcyclopentan-1-amine hydrochloride CAS: 2413876-58-9 (and related analogs) Issue Category: Hygroscopicity, Deliquescence, and Handling Difficulties Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction: Why is my sample turning into a paste?

Welcome. If you are reading this, you are likely staring at a sample of N,3,3-trimethylcyclopentan-1-amine HCl that has transformed from a crystalline solid into a sticky gum or a liquid paste.[1]

The Science: Secondary amine hydrochlorides like this molecule often possess high hydration energy that overcomes their crystal lattice energy. The chloride counter-ion (


) is small and has a high charge density, making it an aggressive hydrogen bond acceptor for atmospheric water. When the critical relative humidity (CRH) of the salt is lower than your lab's ambient humidity, the crystal lattice collapses, and the salt dissolves in its own absorbed water (deliquescence).

This guide provides three modules to resolve this:

  • Immediate Recovery: Handling the sample now without ruining your stoichiometry.

  • Purification: Drying the material effectively.

  • Process Engineering: Switching to a non-hygroscopic salt form for long-term stability.

Module 1: Immediate Recovery (The "Emergency" Phase)

Status: Your sample is wet/clumped. Goal: Use the material accurately in a reaction immediately.

FAQ: Can I just weigh the wet solid?

Answer: No. Weighing the wet solid introduces a massive stoichiometric error. You are weighing water, not amine.

Protocol: Quantitative Dissolution (The Stock Solution Method)

Instead of trying to dry a small aliquot (which often leads to decomposition or loss), convert the entire batch into a standardized stock solution.

  • Solvent Selection: Choose a solvent compatible with your next reaction step (e.g., Methanol, DCM, or DMF).[1]

  • Total Transfer: Wash the entire contents of the shipping vial into a tared volumetric flask using your chosen solvent. Do not leave any residue.[1]

  • Calculate Concentration:

    
    
    (Where 
    
    
    
    is the dry mass listed on the vendor's Certificate of Analysis, assuming the vial was sealed when received).
  • Dosing: Dispense the amine by volume, not mass.

HandlingWorkflow Start Sample is Deliquescent (Wet/Paste) Decision Do you need exact stoichiometry? Start->Decision MethodA Method A: Stock Solution (Recommended) Decision->MethodA Yes (Immediate Use) MethodB Method B: Azeotropic Drying (See Module 2) Decision->MethodB No (Need Dry Solid) Action1 Dissolve entire vial in reaction solvent MethodA->Action1 Action2 Calculate Molarity based on Vendor Mass Action1->Action2 Action3 Dose by Volume Action2->Action3

Figure 1: Decision logic for handling deliquescent amine salts.

Module 2: Drying & Purification (The "Fixing" Phase)

Status: You need a dry solid for storage or a specific solid-state reaction.[1] Goal: Remove water without degrading the amine.

FAQ: Will a vacuum oven work?

Answer: Often, no.[1] If the water is tightly bound (hydrate formation) or if the material has turned into a "glass," vacuum drying alone is inefficient. The surface dries, trapping moisture inside.

Protocol: Azeotropic Distillation

This is the gold standard for drying amine salts. It uses a solvent to form a low-boiling azeotrope with water, mechanically carrying the moisture out.[2]

Recommended Solvents:

Solvent Azeotrope BP (with Water) Water % in Azeotrope Removal Efficiency
Toluene 85°C 20.2% High (Best balance of safety/efficacy)
2-MeTHF 71°C 10.6% Medium (Good green alternative)

| Ethanol | 78°C | 4.4% | Low (Inefficient for bulk water removal) |[1]

Step-by-Step Guide:

  • Dissolve: Dissolve your wet amine HCl in a generous amount of Methanol (to break the crystal lattice/gum).

  • Exchange: Add Toluene (approx. 10x volume relative to amine).[1]

  • Evaporate: Rotovap the mixture. The Methanol evaporates first, leaving Toluene/Water.

  • Azeotrope: As the Toluene evaporates, it carries the water with it.

  • Repeat: Redissolve the residue in fresh Toluene and rotovap again (2-3 cycles).

  • Final Dry: The resulting solid should be a fine powder.[1] Dry under high vacuum (<1 mbar) for 4 hours to remove trace Toluene.[1]

Critical Note: Avoid heating secondary amine salts above 60°C for prolonged periods to prevent potential degradation or sublimation of the free base if equilibrium shifts.

Module 3: Salt Engineering (The "Long-Term" Solution)

Status: The HCl salt is too difficult to handle for your project. Goal: Switch to a counter-ion that provides a non-hygroscopic, free-flowing solid.[1]

The Science of Salt Selection

According to the Hofmeister Series and lattice energy principles, replacing the Chloride (


) ion with a larger, less charge-dense, or more hydrophobic anion increases lattice stability and reduces hygroscopicity.

Recommended Alternatives for Secondary Amines:

AnionSalt NameAdvantagesDisadvantages
Fumarate Fumarate (1:1 or 2:[1]1)High melting point, non-hygroscopic, pharmaceutically acceptable.[1]Low solubility in water (can be good or bad).[1]
p-Toluenesulfonate TosylateVery stable, crystallizes well, hydrophobic.[1]High molecular weight (reduces "active" mass loading).[1]
Oxalate OxalateOften forms beautiful crystals.[1]Toxicity concerns (preclinical use only).
Protocol: Salt Metathesis (Switching from HCl to Fumarate)
  • Free Basing:

    • Dissolve the N,3,3-trimethylcyclopentan-1-amine HCl in water.[1]

    • Adjust pH to >12 using NaOH (aq).

    • Extract the free amine into MTBE or DCM.

    • Dry organic layer (

      
      ) and concentrate.[1]
      
  • Salt Formation:

    • Dissolve the free amine in 2-Propanol (IPA) or Ethyl Acetate .

    • Add 1.0 equivalent of Fumaric Acid (dissolved in hot IPA/MeOH).

    • Cool slowly. The fumarate salt should crystallize out as a stable, non-hygroscopic solid.

SaltSwitch HCl Current Form: Amine HCl (Hygroscopic) Step1 1. Basify (NaOH) 2. Extract (DCM/MTBE) HCl->Step1 FreeBase Intermediate: Free Amine (Oil/Volatile) Step2 1. Dissolve in IPA/EtOAc 2. Add Fumaric Acid 3. Crystallize FreeBase->Step2 NewSalt Target Form: Amine Fumarate/Tosylate Step1->FreeBase Step2->NewSalt

Figure 2: Workflow for converting a problematic HCl salt to a stable Fumarate salt.[1]

References & Grounding

  • Azeotropic Drying Efficiency:

    • Burfield, D. R., et al. "Desiccant Efficiency in Solvent Drying." Journal of Organic Chemistry. Toluene is cited as a superior entrainer for water removal due to the favorable azeotropic ratio.

  • Salt Selection & Hygroscopicity:

    • Stahl, P. H., & Wermuth, C. G.[3][4][5][6][7] (Eds.).[5][6][7] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][3] (The authoritative text on selecting counter-ions to modulate hygroscopicity).

  • General Handling of Amine Salts:

    • BenchChem Technical Guides.[1] "Handling and storage of hygroscopic amine hydrochlorides."[1][8]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for N,3,3-trimethylcyclopentan-1-amine HCl before handling.[1] Toluene and other solvents mentioned are hazardous.

Sources

Troubleshooting

Technical Support Center: N,3,3-Trimethylcyclopentan-1-amine Manufacturing

Welcome to the technical support center for the scale-up and manufacturing of N,3,3-trimethylcyclopentan-1-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up and manufacturing of N,3,3-trimethylcyclopentan-1-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis and purification of this key amine intermediate. We provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the successful translation of your process from lab to plant.

Troubleshooting Guide: From Synthesis to Purification

This section directly addresses specific issues that may arise during the manufacturing process, providing root cause analysis and actionable solutions.

Problem Area 1: Synthesis & Reaction Control (Reductive Amination)

The most common and industrially scalable route to N,3,3-trimethylcyclopentan-1-amine is the reductive amination of 3,3-dimethylcyclopentanone with methylamine.[1][2][3] This one-pot process involves the formation of an intermediate imine, which is then reduced to the target amine.

A: Low conversion is typically traced back to inefficient imine formation, which is the rate-limiting step in many reductive aminations.[1][4]

  • Causality: The equilibrium between the ketone/amine and the imine/water must be shifted towards the imine for the reduction to proceed efficiently. Key factors influencing this equilibrium are pH and water removal.

  • Troubleshooting Steps:

    • pH Optimization: The reaction medium should be weakly acidic (pH 5-7).

      • Too acidic (pH < 4): The amine starting material (methylamine) will be fully protonated, rendering it non-nucleophilic and halting the initial attack on the ketone.

      • Too alkaline (pH > 8): The catalyst for imine formation (an acid) is absent, slowing the dehydration of the hemiaminal intermediate.

      • Action: Use a mild acid catalyst like acetic acid. Buffer the reaction if necessary.

    • Water Removal: On a larger scale, the water produced during imine formation can shift the equilibrium back to the starting materials.

      • Action: Consider using a Dean-Stark trap with a suitable solvent (e.g., toluene) to azeotropically remove water as it forms. Alternatively, molecular sieves can be employed, although this is less practical for large-scale manufacturing.

    • Stoichiometry: Ensure an excess of the amine source is used.

      • Action: Use a 1.5 to 2.0 molar equivalent of methylamine (often as a solution in a solvent like THF or ethanol) to drive the equilibrium forward.

A: The formation of the corresponding alcohol is a classic sign of a non-selective reducing agent or improper reaction conditions.

  • Causality: This occurs when the reducing agent reduces the starting ketone faster than it reduces the imine intermediate. This is common with highly reactive hydrides like sodium borohydride (NaBH4) under neutral or alkaline conditions.[1]

  • Troubleshooting Steps:

    • Select a Chemoselective Reducing Agent: The choice of hydride is critical.

      • Sodium Cyanoborohydride (NaBH3CN): This is the classic choice. It is less reactive than NaBH4 and selectively reduces the protonated iminium ion at a much faster rate than it reduces the ketone at a pH of ~6-7.[4][5]

      • Sodium Triacetoxyborohydride (STAB): STAB is an even milder and safer alternative, often preferred in modern process chemistry. It does not require strict pH control and is highly effective for reductive aminations.[1]

      • Catalytic Hydrogenation: Using H₂ gas with a catalyst like Palladium on Carbon (Pd/C) or Raney Nickel is a highly efficient and atom-economical method for scale-up.[1][6] This method avoids hydride reagents altogether.

    • Control Reagent Addition: If using a more reactive hydride is unavoidable, add it slowly to the reaction mixture only after allowing sufficient time for imine formation to reach equilibrium.

A: This is a result of over-alkylation, where the desired primary amine product reacts with another molecule of the starting ketone.

  • Causality: The newly formed N,3,3-trimethylcyclopentan-1-amine is itself a nucleophile and can react with remaining 3,3-dimethylcyclopentanone to form a secondary amine, which can then be reduced. While less likely with methylamine, if the product is a secondary amine, tertiary amine formation is a common issue.[3][7][8] In this specific synthesis, the product is a secondary amine (N-methyl), so the formation of a tertiary amine by reaction with another ketone molecule is a valid concern.

  • Troubleshooting Steps:

    • Excess Amine: This is the most effective control measure. Maintaining a high concentration of the initial amine (methylamine) relative to the ketone ensures the ketone is more likely to react with methylamine than with the product amine.

      • Action: Use at least 2-3 equivalents of methylamine.

    • Solvent Concentration: Running the reaction at a higher dilution can sometimes disfavor the bimolecular side reaction that leads to the tertiary amine.[9]

    • Temperature Control: Lowering the reaction temperature can often increase the selectivity of the primary reaction over side reactions.

Problem Area 2: Work-up & Purification

The basic nature of the amine product requires specific strategies for efficient isolation and purification.

A: Product loss during extraction is common for amines due to their pH-dependent solubility.

  • Causality: N,3,3-trimethylcyclopentan-1-amine is a basic compound. In its freebase form, it is soluble in organic solvents. However, if the aqueous phase is acidic, the amine will be protonated to form an ammonium salt, which is highly soluble in water.

  • Troubleshooting Steps:

    • Basify Before Extraction: After quenching the reaction, ensure the aqueous layer is adjusted to a pH of >10-11 using a strong base (e.g., NaOH, K₂CO₃) before extracting with an organic solvent (e.g., MTBE, EtOAc, DCM). This ensures the amine is in its freebase form.

    • Check for Emulsions: Amines can act as surfactants, leading to emulsions during extraction, especially at scale.

      • Action: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and break the emulsion. If necessary, filter the entire mixture through a pad of celite.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume to ensure complete recovery.

A: The basic amine strongly interacts with the acidic silanol groups on the surface of standard silica gel, causing poor chromatographic performance.[10][11]

  • Causality: The Lewis basic nitrogen atom adsorbs irreversibly to the acidic Si-OH groups, leading to tailing, low recovery, and sometimes complete retention on the column.

  • Troubleshooting & Alternative Methods:

    • Amine Deactivation: If using silica is necessary, add a competing amine to the mobile phase.

      • Action: Add 0.5-2% triethylamine (TEA) or ammonia in methanol to the eluent system (e.g., Hexane/EtOAc or DCM/MeOH). This deactivates the acidic sites on the silica.[10]

    • Use Functionalized Media:

      • Amine-functionalized Silica: This is an excellent option where the stationary phase is basic, preventing strong interaction with the product and allowing for elution with neutral solvent systems.[10][11]

      • Alumina (Basic or Neutral): Alumina can be a good alternative to silica for purifying basic compounds.

    • Distillation: As N,3,3-trimethylcyclopentan-1-amine is a relatively low molecular weight compound, vacuum distillation is a highly effective and scalable method for purification, especially for removing non-volatile impurities.

    • Crystallization as a Salt: The amine can be converted to a crystalline salt (e.g., hydrochloride or tartrate) by treatment with the corresponding acid. The salt can then be purified by recrystallization and the freebase regenerated by treatment with a base.

Visualized Workflows & Data

General Reductive Amination Workflow

The following diagram outlines the critical steps and control points in the synthesis of N,3,3-trimethylcyclopentan-1-amine.

G cluster_prep Reaction Setup cluster_reaction Imine Formation & Reduction cluster_workup Work-up & Isolation A Charge Reactor with 3,3-Dimethylcyclopentanone and Solvent (e.g., Methanol) B Add Methylamine Solution (1.5-2.0 eq.) A->B Inert Atmosphere (N2) C Adjust pH to 5-7 (e.g., with Acetic Acid) B->C D Stir for 1-2h for Imine Equilibrium C->D E Add Reducing Agent (e.g., STAB, NaBH3CN) Portion-wise D->E Maintain Temp < 30°C F Monitor Reaction by GC/LC-MS until Ketone is Consumed E->F G Quench Reaction (e.g., with H2O or mild acid) F->G H Basify to pH > 10 (e.g., with NaOH) G->H I Extract with Organic Solvent (e.g., MTBE) H->I J Dry Organic Layer (MgSO4) & Concentrate I->J K Crude Product J->K L Purification (e.g., Vacuum Distillation) K->L M Pure N,3,3-trimethyl- cyclopentan-1-amine L->M

Caption: Reductive amination process flow diagram.

Troubleshooting Low Yield: A Decision Tree

Use this diagram to diagnose the root cause of poor reaction yields.

G Start Low Yield Observed Q1 Is starting ketone consumed? (Check GC/TLC) Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 What is the major component in crude besides product? (Check GC-MS) A1_Yes->Q2 Cause_No_Ketone Root Cause: Inefficient Imine Formation or Inactive Reducing Agent A1_No->Cause_No_Ketone Sol_pH Action: Verify/Adjust pH to 5-7 Cause_No_Ketone->Sol_pH Sol_Water Action: Consider water removal (Dean-Stark) Cause_No_Ketone->Sol_Water Sol_Reagent Action: Check activity of reducing agent Cause_No_Ketone->Sol_Reagent Imp_Alcohol 3,3-Dimethylcyclopentanol Q2->Imp_Alcohol Imp_Tertiary Over-alkylation Product Q2->Imp_Tertiary Imp_Other Other Side Products Q2->Imp_Other Cause_Alcohol Root Cause: Reducing agent is not chemoselective Imp_Alcohol->Cause_Alcohol Cause_Tertiary Root Cause: Product amine is reacting with starting ketone Imp_Tertiary->Cause_Tertiary Cause_Other Root Cause: Degradation or unexpected side reactions Imp_Other->Cause_Other Sol_Alcohol Action: Switch to milder reductant (STAB, NaBH3CN) or H2/Pd Cause_Alcohol->Sol_Alcohol Sol_Tertiary Action: Increase excess of methylamine to >2 eq. Cause_Tertiary->Sol_Tertiary Sol_Other Action: Re-evaluate temperature control and reagent purity Cause_Other->Sol_Other

Caption: Decision tree for diagnosing low yield.

Table 1: Comparison of Common Reducing Agents
Reducing AgentProsConsRecommended Use Case
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Low selectivity; can reduce the starting ketone.[1]Not recommended for this one-pot synthesis unless a two-step (imine formation then reduction) process is used.
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for iminium ions over ketones at pH 5-7.[1][4]Toxic cyanide byproduct, requires careful quenching.A classic, effective choice for lab-scale synthesis with strict pH and work-up control.
Sodium Triacetoxyborohydride (STAB) Mild, highly selective, no need for strict pH control, non-toxic byproducts.[1]More expensive than other hydrides.The preferred hydride reagent for both lab and scale-up due to its high selectivity and safety profile.
H₂ with Pd/C or Raney Ni High atom economy, "green" process, no quenching needed, catalyst can be recycled.[1][6][12]Requires specialized high-pressure reactor equipment; catalyst can be pyrophoric.The ideal choice for large-scale industrial manufacturing.

Frequently Asked Questions (FAQs)

A: 1. Hydrogenation (if used): Working with hydrogen gas under pressure carries a risk of fire or explosion. Ensure the use of properly rated equipment, adequate ventilation, and grounding to prevent static discharge. The Pd/C catalyst is often pyrophoric when dry and must be handled wet. 2. Hydride Reagents: While STAB is relatively safe, NaBH₃CN and NaBH₄ react with acid to produce toxic hydrogen cyanide and flammable hydrogen gas, respectively. Quenching must be done slowly and under controlled temperature in a well-ventilated area. 3. Methylamine: Is a flammable and corrosive gas/liquid with a low boiling point. It should be handled in a fume hood or closed system. 4. Thermal Runaway: The reduction step is exothermic. On a large scale, the rate of reagent addition must be carefully controlled to match the reactor's heat removal capacity to prevent a dangerous temperature increase. A reaction calorimetry study is highly recommended before scaling up.

A: A multi-faceted approach is best:

  • Reaction Monitoring:

    • GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for monitoring the disappearance of the volatile starting ketone and the appearance of the amine product and volatile impurities like the alcohol byproduct.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for tracking higher molecular weight impurities, such as the tertiary amine byproduct.

  • Final Product Quality Control:

    • GC-FID (Gas Chromatography with Flame Ionization Detection): For quantitative purity analysis (% area).

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any impurities.

    • Karl Fischer Titration: To determine the water content in the final product.

A: Yes, the Leuckart reaction is a classical method for reductive amination but has several drawbacks for modern pharmaceutical manufacturing.[13][14][15] It typically involves heating the ketone with ammonium formate or formamide at high temperatures (120-200 °C).[13][14]

  • Disadvantages:

    • High Temperatures: Requires significant energy input and can lead to thermal degradation.

    • N-Formyl Impurity: The reaction often produces the N-formyl derivative of the amine, which requires a separate, harsh hydrolysis step (e.g., with strong acid or base) to yield the free amine.[7]

    • Byproducts: The reaction can be less clean than modern methods. For these reasons, catalytic hydrogenation or reduction with selective hydrides like STAB are generally considered superior for the synthesis of N,3,3-trimethylcyclopentan-1-amine.[1][12]

References

  • Reductive amination - Wikipedia. Available at: [Link]

  • Orlandi, M., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available at: [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Amines and Imines. Chemical Reviews.
  • Zhang, S., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. Available at: [Link]

  • Perkin, W. H. Jr., & Thorpe, J. F. (1897). CXIL-Synthesis of i- Camphoronic A. cid. Journal of the Chemical Society, Transactions.
  • Denton, R., et al. (2020). A Practical Catalytic Reductive Amination of Carboxylic Acids. ResearchGate. Available at: [Link]

  • 3,3-dimethylcyclopentanone - C7H12O, density, melting point, boiling point, structural formula, synthesis. Available at: [Link]

  • Leuckart reaction - Grokipedia. Available at: [Link]

  • Leuckart reaction - Wikipedia. Available at: [Link]

  • Reductive amination of cyclopentanone | Request PDF - ResearchGate. Available at: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Available at: [Link]

  • Noyes, W. A. (1899). SYNTHESIS OF DERIVATIVES OF DIMETHYLCYCLOPENTANONE, ββ-DIMETHYLADIPIC ACID, AND αββ-TRIMETHYLADIPIC ACID. Journal of the American Chemical Society.
  • Li, G., et al. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. Available at: [Link]

  • Preparation of Tertiary Amines by the Leuckart Reaction - Sciencemadness.org. Available at: [Link]

  • Application Note – Reductive Amination - Synple Chem. Available at: [Link]

  • A Reductive Amination Using Methyl Esters as Nominal Electrophiles - Nottingham ePrints. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • 24.7: Synthesis of Amines - Chemistry LibreTexts. Available at: [Link]

  • N,N,3-trimethylpentan-3-amine | C8H19N | CID 118446 - PubChem. Available at: [Link]

  • Lin, Y., et al. (2014). A Novel Muconic Acid Biosynthesis Approach by Shunting Tryptophan Biosynthesis via Anthranilate. Applied and Environmental Microbiology.
  • Process for the purification of tertiary amines - Google Patents.
  • Is there an easy way to purify organic amines? - Biotage. Available at: [Link]

  • Kareem, A. (2021). Amines: Synthesis and Reactions. Al-Mustansiriyah University.
  • Cyclopentenone synthesis - Organic Chemistry Portal. Available at: [Link]

  • Cyclopentane synthesis - Organic Chemistry Portal. Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • N,N,3-trimethylpent-1-en-3-amine - PubChem. Available at: [Link]

  • Organic amine flash purification using a novel stationary phase - ResearchGate. Available at: [Link]

  • Amine Synthesis Reactions - YouTube. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for detecting N,3,3-trimethylcyclopentan-1-amine

An Expert's Comparative Guide to HPLC Method Development for N,3,3-trimethylcyclopentan-1-amine Introduction: Navigating the Analytical Challenges of a Polar Amine N,3,3-trimethylcyclopentan-1-amine is a secondary amine...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Comparative Guide to HPLC Method Development for N,3,3-trimethylcyclopentan-1-amine

Introduction: Navigating the Analytical Challenges of a Polar Amine

N,3,3-trimethylcyclopentan-1-amine is a secondary amine characterized by its small size, high polarity, and basic nature. From an analytical perspective, this molecule presents a classic set of challenges for High-Performance Liquid Chromatography (HPLC). Its structure lacks a native chromophore, rendering it nearly invisible to standard UV-Vis detectors, and its high polarity leads to poor retention on conventional reversed-phase (RP) columns, often causing it to elute in the solvent front with other unretained species[1][2][3][4].

For researchers, scientists, and drug development professionals, accurate quantification of such compounds is non-negotiable. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, comparative analysis of two robust strategies for developing a reliable HPLC method for N,3,3-trimethylcyclopentan-1-amine. We will move beyond simple protocols to explain the causality behind our experimental choices, ensuring a self-validating and scientifically sound approach.

The two core strategies we will compare are:

  • Pre-Column Derivatization followed by Reversed-Phase HPLC: A classic and powerful approach that chemically modifies the analyte to enhance both its chromatographic retention and detectability.

  • Direct Analysis using Advanced Chromatographic Modes: A modern strategy that leverages specialized column chemistries to directly retain and analyze the underivatized amine, simplifying sample preparation.

By the end of this guide, you will have a clear understanding of the advantages and trade-offs of each approach, enabling you to select and develop the optimal method for your specific analytical needs and available instrumentation.

Part 1: The Foundational Strategy: Pre-Column Derivatization with RPLC

The rationale for derivatization is compelling: if the analyte does not possess the desired properties for analysis, we chemically impart them. This technique simultaneously addresses the two primary challenges of N,3,3-trimethylcyclopentan-1-amine analysis by introducing a bulky, hydrophobic group that contains a strong chromophore or fluorophore[1][4][5]. This modification dramatically increases retention on a standard C18 column and allows for highly sensitive detection using UV-Vis or Fluorescence (FLD) detectors.

We will compare two of the most effective derivatizing agents for secondary amines: 9-fluorenylmethyl chloroformate (FMOC-Cl) and Dansyl Chloride.

Workflow for Pre-Column Derivatization

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample containing Analyte Buffer Add Alkaline Buffer (e.g., Borate, pH 9-10) Sample->Buffer Agent Add Derivatizing Agent (FMOC-Cl or Dansyl-Cl) Buffer->Agent React Incubate (Reaction Time) Agent->React Inject Inject Derivatized Sample React->Inject HPLC Reversed-Phase HPLC (C18 Column) Inject->HPLC Detect Detection (UV or Fluorescence) HPLC->Detect

Caption: General workflow for the pre-column derivatization HPLC strategy.

Comparison of Derivatizing Agents
Feature9-Fluorenylmethyl Chloroformate (FMOC-Cl)Dansyl Chloride
Reaction Target Primary and Secondary Amines[4][6]Primary and Secondary Amines[1]
Detection Mode UV (~265 nm), Fluorescence (Ex: 265 nm, Em: 310 nm)[6]UV (~250 nm), Fluorescence (Ex: ~340 nm, Em: ~520 nm)
Key Advantage Highly fluorescent derivative, leading to excellent sensitivity. The reaction is typically rapid[7].Strong fluorescence against a dark background; long history of reliable use.
Considerations The reagent itself can hydrolyze to form fluorescent byproducts (FMOC-OH), which may cause interfering peaks[6].The reaction can be slower than with FMOC-Cl, and excess reagent must often be quenched or removed[1].
Derivative Stability Generally stable, but should be analyzed within a reasonable timeframe (e.g., 24-48 hours)[6].Good stability once formed.
Experimental Protocols
Protocol 1: Derivatization with FMOC-Cl
  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.1 M sodium borate solution and adjust the pH to 9.5 with sodium hydroxide.

    • FMOC-Cl Solution: Prepare a 5 mM solution of FMOC-Cl in acetone-free acetonitrile. This solution should be prepared fresh daily.

  • Derivatization Procedure:

    • To 100 µL of the sample solution (containing N,3,3-trimethylcyclopentan-1-amine, dissolved in a suitable solvent like acetonitrile or water), add 400 µL of the 0.1 M borate buffer (pH 9.5).

    • Vortex the mixture briefly.

    • Add 500 µL of the 5 mM FMOC-Cl solution.

    • Vortex immediately for 1 minute and allow the reaction to proceed at room temperature for 10 minutes[4].

    • To quench the reaction and remove excess FMOC-Cl, add 50 µL of a primary amine solution like 1-aminoadamantane (10 mM in acetonitrile). Vortex and let stand for 2 minutes.

    • The sample is now ready for injection into the HPLC system.

  • Proposed HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 50% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detector: Fluorescence (Ex: 265 nm, Em: 310 nm)

    • Injection Volume: 10 µL

Protocol 2: Derivatization with Dansyl Chloride
  • Reagent Preparation:

    • Bicarbonate Buffer: Prepare a 0.1 M sodium bicarbonate solution, pH ~10.

    • Dansyl Chloride Solution: Prepare a 2 mg/mL solution of Dansyl Chloride in acetone. Protect from light.

  • Derivatization Procedure:

    • To 100 µL of the sample solution, add 200 µL of the 0.1 M bicarbonate buffer.

    • Add 200 µL of the Dansyl Chloride solution[1].

    • Vortex and incubate the mixture in a water bath at 60°C for 30-45 minutes in the dark.

    • After incubation, cool the sample to room temperature.

    • Add 50 µL of a quenching solution (e.g., 2% methylamine hydrochloride) to consume excess reagent.

    • The sample is ready for injection.

  • Proposed HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 40% B to 80% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detector: Fluorescence (Ex: 340 nm, Em: 520 nm)

    • Injection Volume: 10 µL

Part 2: The Modern Alternative: Direct Analysis Strategies

While derivatization is effective, it adds time and complexity to sample preparation and can be a source of variability. Modern advancements in column technology allow for the direct analysis of polar compounds, eliminating the need for chemical modification. This approach relies on chromatographic modes that offer alternative retention mechanisms to standard reversed-phase. The primary requirement for this strategy is a more advanced detector, such as a Mass Spectrometer (MS) or a universal detector like a Charged Aerosol Detector (CAD), as the analyte remains non-UV active.

Comparison of Retention Mechanisms

cluster_hilic Hydrophilic Interaction (HILIC) cluster_mmc Mixed-Mode (RP/Cation-Exchange) hilic_col hilic_text Analyte partitions into an immobilized water layer on the polar stationary phase. hilic_analyte Polar Analyte hilic_analyte->hilic_text Retention mmc_col mmc_text1 Hydrophobic interaction with C18 chains. mmc_text2 Ionic interaction with cation-exchange groups. mmc_analyte Polar Basic Analyte (Protonated) mmc_analyte->mmc_text1 RP Retention mmc_analyte->mmc_text2 Ionic Retention

Caption: Retention mechanisms in HILIC vs. Mixed-Mode Chromatography.

Comparison of Direct Analysis Modes
FeatureHydrophilic Interaction Liquid Chromatography (HILIC)Mixed-Mode Chromatography (MMC)
Primary Mechanism Partitioning of the polar analyte into a water-enriched layer on a polar stationary phase[8][9].Utilizes at least two mechanisms simultaneously, such as reversed-phase and cation-exchange[10][11].
Stationary Phase Polar phases (e.g., bare silica, amide, diol)[12].Hybrid phases containing both non-polar ligands (e.g., C18) and ion-exchange groups (e.g., sulfonic acid)[10][11].
Mobile Phase High percentage of organic solvent (typically >70% acetonitrile) with a small amount of aqueous buffer.Similar to reversed-phase, with control over organic content, buffer pH, and ionic strength to modulate both retention mechanisms[11].
Key Advantage Excellent retention for very polar compounds. High organic content is ideal for enhancing MS sensitivity[2][12].Orthogonal selectivity and high flexibility. Retention can be fine-tuned by adjusting mobile phase pH and salt concentration[10][11][13].
Considerations Column equilibration can be slow, requiring careful method development to ensure reproducibility. Sensitive to water content in the sample diluent[2].Method development can be more complex due to the interplay of multiple retention mechanisms[2].
Detector Compatibility Excellent for MS, CAD, ELSD.Excellent for MS, CAD, ELSD[11].
Experimental Protocols
Protocol 3: Direct Analysis by HILIC-MS
  • Sample Preparation:

    • Dissolve the sample containing N,3,3-trimethylcyclopentan-1-amine in a solution mimicking the initial mobile phase conditions (e.g., 90:10 acetonitrile:water with 0.1% formic acid) to ensure good peak shape.

  • Proposed HPLC Conditions:

    • Column: HILIC Amide or Silica, 2.1 x 100 mm, 3 µm

    • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water

    • Mobile Phase B: 10 mM Ammonium Formate with 0.1% Formic Acid in 95:5 Acetonitrile:Water

    • Gradient: Start at 95% B, hold for 2 minutes, then decrease to 60% B over 8 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Detector: Mass Spectrometer (ESI+) monitoring the protonated molecular ion [M+H]⁺.

    • Injection Volume: 2 µL

Protocol 4: Direct Analysis by Mixed-Mode (RP/Cation-Exchange)-MS
  • Sample Preparation:

    • Dissolve the sample in a weak solvent like 10:90 acetonitrile:water to ensure strong on-column focusing.

  • Proposed HPLC Conditions:

    • Column: Mixed-Mode RP/Strong Cation Exchange (SCX), 4.6 x 100 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 50% B over 15 minutes.

    • Note: The retention can be further adjusted by changing the pH or adding a salt (e.g., 10-50 mM ammonium formate) to the mobile phase to modulate the ionic interaction.

    • Flow Rate: 0.8 mL/min

    • Detector: Mass Spectrometer (ESI+)

    • Injection Volume: 5 µL

Part 3: Head-to-Head Performance Evaluation & Expert Insights

The choice between these well-defined strategies is not about which is "better," but which is most fit-for-purpose. The decision hinges on available instrumentation, required sensitivity, sample complexity, and throughput needs.

ParameterDerivatization-RPLC (UV/FLD)HILIC (MS/CAD)Mixed-Mode (MS/CAD)
Sensitivity Potentially highest, especially with fluorescence detection (sub-ppb levels achievable).Very high with MS detection, but generally lower than optimized FLD methods.Very high with MS detection, comparable to HILIC-MS.
Selectivity Good; driven by both chromatography and detector specificity.Excellent; driven by both orthogonal HILIC retention and the high selectivity of MS.Excellent; unique selectivity from dual retention mechanisms combined with MS detection.
Sample Prep More complex and time-consuming; introduces potential for error and variability.Simple "dilute and shoot" approach.Simple "dilute and shoot" approach.
Robustness Depends on derivative stability and reaction consistency.Requires strict control over column equilibration and mobile phase composition.Generally robust, but method development can be intricate.
Instrumentation Widely accessible (standard HPLC with UV or FLD).Requires more specialized detectors (MS, CAD, ELSD).Requires more specialized detectors (MS, CAD, ELSD).
Cost per Sample Lower instrumentation cost, but higher cost in time and reagents for sample prep.Higher instrumentation cost, but lower sample prep cost and time.Higher instrumentation cost, but lower sample prep cost and time.
Senior Application Scientist Recommendations:
  • For Routine QC in a High-Throughput Environment: If you have a relatively clean matrix and require high sensitivity without access to mass spectrometry, the FMOC-Cl derivatization method with fluorescence detection is an outstanding choice. It is robust, exceptionally sensitive, and utilizes standard HPLC equipment.

  • For Complex Matrices (e.g., Biological Fluids, Impurity Profiling): When specificity is paramount or the sample matrix is complex, direct analysis with MS detection is superior. Mixed-Mode Chromatography often provides the best balance of robust retention and tunable selectivity, making it a powerful tool for challenging separations[10][13]. HILIC is an excellent alternative, particularly for its MS-friendly mobile phases, but requires more stringent control over operating conditions to ensure reproducibility[2].

Advanced Consideration: Chiral Separation

N,3,3-trimethylcyclopentan-1-amine possesses a chiral center at the C1 position. If the analytical goal includes the separation of its enantiomers, a specialized chiral stationary phase (CSP) is required. This is a distinct method development path. Most chiral separations are achieved by forming transient diastereomeric complexes between the analyte and the CSP[14]. Polysaccharide-based CSPs are often a good starting point for amines, typically using normal-phase (e.g., hexane/alcohol) or polar organic mobile phases[14][15].

Conclusion

There is no single "best" method for the analysis of N,3,3-trimethylcyclopentan-1-amine. Instead, a well-equipped analytical laboratory has multiple strategic options.

  • Derivatization is a time-tested and powerful strategy that transforms a difficult-to-analyze molecule into one that is perfectly suited for standard reversed-phase HPLC with highly sensitive UV or fluorescence detection.

  • Direct analysis via HILIC or Mixed-Mode Chromatography represents a more modern, streamlined workflow that leverages advanced column chemistries. While requiring more sophisticated detectors like mass spectrometers, this approach simplifies sample preparation and offers unparalleled selectivity, especially for complex samples.

By comparing these distinct approaches, this guide provides the technical foundation and expert rationale needed to develop a robust, reliable, and fit-for-purpose HPLC method for this challenging polar amine.

References

  • ResearchGate. (n.d.). Mixed-Mode Chromatography. Retrieved from [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • Patti, G. J., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Retrieved from [Link]

  • Lemasson, E., et al. (2025, November 26). Mixed-Mode Chromatography—A Review. LCGC International. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Chromatography Forum. (2007, June 5). Amines-Ion Pairing. Retrieved from [Link]

  • Patti, G. J., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed. Retrieved from [Link]

  • Simon, V. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America. Retrieved from [Link]

  • Request PDF. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • LCGC International. (2026, February 12). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. Retrieved from [Link]

  • Buszewski, B., & Noga, S. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Wang, G., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. Retrieved from [Link]

  • Longdom Publishing. (2020, September 25). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Retrieved from [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Separations by High‐Performance Liquid Chromatography. Retrieved from [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Trimethylamine. Retrieved from [Link]

  • HPLC.eu. (n.d.). chiral columns. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • LCGC International. (2022, February 1). A Quick and Accurate High Performance Liquid Chromatography (HPLC) Method to Determine the Amount of Trimethylamine in Fish Oil Softgels and Multivitamin Softgels Containing Fish Oil. Retrieved from [Link]

Sources

Comparative

Technical Guide: GC-MS Analysis for Purity Verification of N,3,3-trimethylcyclopentan-1-amine

Executive Summary Verifying the purity of N,3,3-trimethylcyclopentan-1-amine (CAS: 1503941-47-6) presents specific analytical challenges due to its secondary amine functionality, lack of strong UV chromophores, and poten...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verifying the purity of N,3,3-trimethylcyclopentan-1-amine (CAS: 1503941-47-6) presents specific analytical challenges due to its secondary amine functionality, lack of strong UV chromophores, and potential for steric hindrance from the gem-dimethyl group. While NMR is definitive for structural elucidation, it lacks the sensitivity required to detect trace organic impurities (<0.1%) essential for pharmaceutical building blocks.

This guide establishes GC-MS with Trifluoroacetic Anhydride (TFAA) derivatization as the superior method for purity verification. This approach solves the "amine tailing" problem, enhances volatility, and provides mass-spectral fingerprints for impurity identification that HPLC and direct-injection GC cannot match.

The Analytical Challenge

N,3,3-trimethylcyclopentan-1-amine is a cyclic secondary amine. Three physicochemical properties dictate the analytical strategy:

  • Basicity & Polarity: The N-H moiety creates strong hydrogen bonds with silanol groups in GC columns, leading to severe peak tailing and non-reproducible integration.

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering standard HPLC-UV (254 nm) ineffective. Detection requires low-wavelength UV (205-210 nm), which suffers from solvent noise and low sensitivity.
    
  • Volatility: As a low molecular weight amine (MW ~127 g/mol ), it is sufficiently volatile for GC, but susceptible to evaporative loss during sample prep.

Comparative Analysis: GC-MS vs. Alternatives

The following analysis justifies the selection of GC-MS over HPLC and NMR for purity (quantification of impurities), rather than just identity.

Table 1: Performance Comparison of Analytical Techniques
FeatureGC-MS (Derivatized) HPLC-UV / LC-MS 1H-NMR
Primary Utility Trace Impurity Profiling & Purity %Salt Analysis / Non-volatilesStructural Confirmation
Sensitivity High (ppb to ppm range)Low (Poor UV absorption)Moderate (>0.5% impurity detection)
Selectivity High (m/z separation of homologs)Low (Co-elution common without MS)High (Structural isomers)
Peak Shape Sharp (Gaussian) due to acylationAsymmetric (Tailing) unless high pHN/A
Throughput High (20-30 min run)ModerateLow
Limit of Detection < 10 ppm> 1000 ppm (UV)~1000-5000 ppm
Decision Logic
  • Why not HPLC? Without a phenyl or conjugated system, the response factor is low. You would need a Universal Detector (CAD or ELSD) or derivatization with a UV tag (e.g., Dansyl chloride), which introduces kinetic complexity.

  • Why not NMR? While NMR confirms the structure (proving the 3,3-dimethyl position), it cannot reliably integrate a 0.05% impurity peak against the baseline noise.

  • Why GC-MS? It offers the best balance of sensitivity and resolution, provided the amine is derivatized to prevent adsorption.

Strategic Workflow

The following diagram outlines the decision pathway and experimental workflow for analyzing this specific amine.

G Sample Raw Sample (N,3,3-trimethylcyclopentan-1-amine) Decision Is Sample a Salt (e.g., HCl)? Sample->Decision FreeBase Perform Free-Basing (NaOH/DCM Extraction) Decision->FreeBase Yes Deriv Derivatization (TFAA + Base) Decision->Deriv No (Free Amine) FreeBase->Deriv GCMS GC-MS Analysis (EI Source, 70eV) Deriv->GCMS Stable Amide Formed Data Data Processing (TIC Integration) GCMS->Data

Figure 1: Analytical workflow ensuring the sample is in the correct form (free base) before stabilization via acylation.

Experimental Protocol: TFAA Derivatization

This protocol uses Trifluoroacetic Anhydride (TFAA) to convert the secondary amine into a volatile, non-polar amide. This is a self-validating protocol: the disappearance of the starting material peak and appearance of the derivative confirms reaction completion.

Reagents
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (anhydrous).

  • Reagent: Trifluoroacetic Anhydride (TFAA).[1][2]

  • Base Catalyst: Triethylamine (TEA) or Pyridine (scavenges the acid byproduct).

  • Internal Standard (ISTD): Dodecane or a deuterated amine analog (critical for quantitative precision).

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 10 mg of N,3,3-trimethylcyclopentan-1-amine into a 1.5 mL GC vial.

    • Dissolve in 1.0 mL of DCM containing the Internal Standard (e.g., 50 µg/mL Dodecane).

  • Derivatization Reaction:

    • Add 50 µL of Triethylamine (Base).

    • Slowly add 50 µL of TFAA. (Caution: Exothermic).

    • Cap immediately and vortex for 30 seconds.

    • Incubation: Heat at 60°C for 20 minutes. The steric bulk of the 3,3-dimethyl group may slow kinetics slightly compared to linear amines; heat ensures 100% conversion.

  • Post-Reaction Workup (Optional but Recommended):

    • Evaporate to dryness under Nitrogen (gentle stream) to remove excess TFAA and acid.

    • Reconstitute in 1.0 mL pure Ethyl Acetate.

    • Why? Injecting excess TFAA can strip the GC column phase over time.

  • Instrument Parameters:

    • Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm).

    • Inlet: Split mode (50:1), 250°C.

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Oven Program: 50°C (hold 1 min) → 15°C/min → 280°C (hold 3 min).

Data Interpretation & Causality

Understanding the mass spectrum is vital for confirming that the peak is indeed the derivatized product and not an impurity.

Reaction Mechanism


Mass Spectral Features (EI, 70eV)
  • Molecular Ion (

    
    ): 
    
    • Parent Amine MW: ~127 Da.

    • Added Group:

      
       (97 Da) replaces H (1 Da) 
      
      
      
      Net shift +96 Da.
    • Expected Derivative MW: ~223 Da.

    • Note: The molecular ion is often weak in aliphatic amines but stabilized by the amide group in the derivative.

  • Diagnostic Fragments:

    • m/z 69 (

      
      ):  A dominant characteristic peak for all TFA derivatives.
      
    • 
      -Cleavage:  The bond between the ring carbon (C1) and the nitrogen will likely not break; instead, ring opening or loss of methyl groups from the quaternary C3 position is common.
      
    • Loss of Methyl:

      
       peaks are common due to the gem-dimethyl group at C3.
      
Purity Calculation


Self-Validation Check: If you see a peak at the original retention time of the underivatized amine, the reaction was incomplete. Increase incubation time or reagent excess.

References

  • Agilent Technologies. (2011).[3][4][5] Analysis of Amines: Base Deactivated Columns. Retrieved from

  • Sigma-Aldrich. (2023). Derivatization Reagents for GC: Trifluoroacetic Anhydride (TFAA).[1][2][6] Retrieved from

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.
  • NIST Mass Spec Data Center. (2023). General Fragmentation of N-TFA Derivatives. Retrieved from

Sources

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